Oxidopamine-d4 (hydrobromide)
Description
Contextualization of Oxidopamine (B193587) as a Neurotoxin in Experimental Neuroscience
Oxidopamine, also known as 6-hydroxydopamine (6-OHDA), is a synthetic organic compound that has been a cornerstone of experimental neuroscience for decades. wikipedia.org Its primary use is to create animal models of Parkinson's disease by selectively destroying dopaminergic and noradrenergic neurons. wikipedia.orgnih.gov This neurotoxic effect is achieved through its structural similarity to the neurotransmitter dopamine (B1211576), which allows it to be taken up by dopamine transporters into the neurons. wikipedia.orgmedchemexpress.com
Once inside the neuron, Oxidopamine undergoes auto-oxidation, a process that generates highly reactive and toxic molecules, including hydrogen peroxide and other reactive oxygen species (ROS). wikipedia.orgnih.gov These molecules cause significant oxidative stress, leading to cellular damage and ultimately, neuronal death. jneurosci.orgnih.gov This selective destruction of dopaminergic neurons in specific brain regions, such as the substantia nigra, mimics the neuronal loss observed in Parkinson's disease, providing a valuable model for studying the disease's progression and testing potential therapeutic interventions. wikipedia.orgnih.gov
The neurotoxic properties of Oxidopamine were first described in 1959, and since then, it has been instrumental in developing various animal models of Parkinson's disease. wikipedia.org These models have been crucial for investigating the underlying mechanisms of the disease, including mitochondrial dysfunction, oxidative stress, and inflammation. jneurosci.orgnih.govmdpi.com
Rationale for Deuteration in Neurochemical and Pharmacological Research
Deuteration is the process of replacing hydrogen atoms in a molecule with their heavier, stable isotope, deuterium (B1214612). wikipedia.org This seemingly minor change can have significant effects on the molecule's properties, making it a valuable technique in neurochemical and pharmacological research. nih.govnih.gov
The primary reason for deuteration lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This increased bond strength can slow down the rate of chemical reactions that involve breaking this bond, a common step in drug metabolism. researchgate.net By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers can create "heavy" versions of drugs that are metabolized more slowly. This can lead to a longer half-life and improved pharmacokinetic profiles. wikipedia.org
Beyond altering metabolism, deuteration serves as a powerful tool in various analytical techniques. pharmaffiliates.comthalesnano.com In mass spectrometry, the increased mass of deuterated compounds allows them to be used as internal standards for accurate quantification of their non-deuterated counterparts. pharmaffiliates.comthalesnano.com In Nuclear Magnetic Resonance (NMR) spectroscopy, the unique properties of deuterium can help in determining the structure of complex molecules. pharmaffiliates.comthalesnano.comresearchgate.net
The application of deuteration in drug discovery has gained significant traction, with the first deuterated drug, deutetrabenazine, approved by the FDA in 2017. wikipedia.orgnih.gov This has paved the way for the development of other deuterated compounds with potential therapeutic advantages. nih.govresearchgate.net
Scope and Significance of Oxidopamine-d4 (hydrobromide) Research in Understanding Neuropathology
Oxidopamine-d4 (hydrobromide) is a deuterated form of Oxidopamine where four hydrogen atoms have been replaced with deuterium. pharmaffiliates.com This specific modification enhances its utility as a research tool for studying neuropathology. The primary significance of using Oxidopamine-d4 lies in its application as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry. pharmaffiliates.comthalesnano.com
When studying the effects of Oxidopamine in animal models, researchers need to accurately measure its concentration and the levels of its metabolites in various tissues. By using Oxidopamine-d4 as an internal standard, they can achieve more precise and reliable quantification. This is crucial for understanding the pharmacokinetics of the neurotoxin and correlating its concentration with the observed neurodegenerative effects.
Furthermore, the use of deuterated compounds can provide insights into the mechanisms of toxicity. While the primary mechanism of Oxidopamine toxicity is oxidative stress, the precise metabolic pathways and the role of specific enzymes can be further elucidated by comparing the effects of the deuterated and non-deuterated forms.
| Property | Value | Source |
| Chemical Formula | C8H8D4BrNO3 | pharmaffiliates.com |
| Molecular Weight | 254.11 g/mol | pharmaffiliates.com |
| Synonyms | 6-Hydroxy Dopamine-d4 Hydrobromide, 2,4,5-Trihydroxyphenethylamine-d4 Hydrobromide | pharmaffiliates.com |
| Storage Temperature | 2-8°C | pharmaffiliates.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12BrNO3 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
5-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2,4-triol;hydrobromide |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H/i1D2,2D2; |
InChI Key |
MLACDGUOKDOLGC-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1O)O)O)C([2H])([2H])N.Br |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Br |
Origin of Product |
United States |
Molecular Mechanisms of Oxidopamine Induced Neurotoxicity in Experimental Systems
Dopamine (B1211576) Transporter-Mediated Uptake and Intracellular Accumulation
The selective neurotoxicity of oxidopamine (B193587) is initiated by its recognition and transport into dopaminergic neurons by the dopamine transporter (DAT). wikipedia.orgresearchgate.net Due to its structural similarity to the endogenous neurotransmitter dopamine, oxidopamine is a high-affinity substrate for DAT. researchgate.netresearchgate.net This active transport mechanism leads to the concentration of the toxin within the cytoplasm of these specific neurons. nih.gov
Studies using the 6-OHDA rat model of Parkinson's disease have demonstrated a significant loss of DAT in the striatum, confirming the critical role of this transporter in the toxin's uptake. nih.gov Interestingly, even with a substantial loss of DAT, some level of dopamine uptake persists, which may be mediated by other monoamine transporters like the norepinephrine (B1679862) transporter (NET) when DAT levels are severely depleted. nih.gov The accumulation of oxidopamine inside the neuron is the crucial first step that triggers the cascade of cytotoxic events.
Autoxidation and Reactive Oxygen Species Generation Pathways
Once inside the neuron, oxidopamine undergoes autoxidation, a process that generates a variety of highly reactive and damaging molecules. wikipedia.orgresearchgate.net This process is a key contributor to the neurotoxic effects of the compound. The autoxidation of 6-OHDA is a rapid process that leads to the formation of reactive oxygen species (ROS). nih.govnih.gov
Superoxide (B77818) Radical Formation
The autoxidation of 6-hydroxydopamine is initiated by its reaction with molecular oxygen, leading to the formation of a p-quinone and the superoxide radical (O₂⁻). nih.gov The generation of this radical has been demonstrated by the ability of superoxide dismutase, an enzyme that scavenges superoxide radicals, to inhibit the autoxidation of 6-OHDA. nih.gov This inhibition is observed as a decrease in the rate of both oxygen consumption and quinone formation. nih.gov
Hydrogen Peroxide Production
The superoxide radicals formed during autoxidation can be further converted to hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov The production of H₂O₂ is a significant factor in the neurotoxicity of 6-OHDA. nih.govnih.gov Research has shown that the autoxidation of 6-OHDA proceeds rapidly with the formation of H₂O₂, and this newly formed H₂O₂ can participate in further reactions. nih.gov In experimental settings, the intracellular production of H₂O₂ by 6-OHDA has been identified as a critical trigger for the degeneration of dopaminergic neurons in the substantia nigra of rats. nih.govresearchgate.net
Catecholamine Quinone Formation and Nucleophilic Adducts
The oxidation of 6-OHDA results in the formation of highly reactive p-quinone species. wikipedia.orgnih.gov These quinones are electrophilic and can readily react with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. wikipedia.org This interaction can lead to the formation of covalent adducts, altering the structure and function of essential proteins and contributing to cellular dysfunction and death. wikipedia.orgnih.gov The formation of these quinones and their subsequent reactions are a central aspect of 6-OHDA's cytotoxicity. nih.gov
Oxidative Stress-Induced Cellular Damage
The excessive production of ROS and reactive quinones by oxidopamine overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This imbalance results in widespread damage to cellular components.
Lipid Peroxidation
Oxidative stress induced by 6-OHDA leads to the peroxidation of lipids, a destructive process that damages cell membranes. nih.gov In animal models, the intraventricular injection of 6-hydroxydopamine has been shown to cause a transient increase in lipid peroxidation products in various brain regions, including the striatum, midbrain, and hypothalamus. nih.gov This increase in lipid peroxidation is believed to be involved in the degenerative process of neurons. nih.gov Lipid peroxidation can compromise the integrity and function of cellular and organellar membranes, contributing to the ultimate demise of the neuron. nih.gov
Protein Oxidation and Nitration
Oxidopamine-induced neurotoxicity is significantly mediated by the oxidative and nitrative stress it imposes on vital cellular proteins. The process of protein oxidation involves the direct modification of amino acid residues by reactive oxygen species (ROS), leading to the formation of protein carbonyls and other adducts. nih.gov The auto-oxidation of oxidopamine generates ROS, which can directly oxidize proteins. wikipedia.org This oxidative damage can alter protein structure and function, contributing to cellular dysfunction and death. nih.gov
Recent research also highlights that oxidopamine can modify proteins through cysteine modification, presenting an additional pathway to neuronal cell death. wikipedia.org Furthermore, the oxidation of dopamine, a structurally similar compound, can lead to the formation of dopamine-protein conjugates that exhibit pro-oxidant activities, further perpetuating oxidative stress. mdpi.com
Protein nitration, the addition of a nitro group to tyrosine residues, is another critical aspect of oxidopamine's neurotoxic profile. This process is often mediated by reactive nitrogen species (RNS) such as peroxynitrite, which can be formed in the presence of nitric oxide and superoxide radicals. nih.gov The nitration of proteins can lead to a loss of protein function and is considered a marker of neurodegeneration. nih.gov
DNA Damage
Oxidopamine is known to induce significant DNA damage, a key factor in its neurotoxic cascade. nih.gov The generation of ROS during the auto-oxidation of oxidopamine plays a central role in this process. wikipedia.org These ROS can directly attack DNA, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative DNA damage. nih.gov
Studies have demonstrated that oxidopamine treatment increases the formation of 8-oxodG in neuronal cells. nih.gov This damage can trigger various cellular responses, including the activation of DNA repair mechanisms and, if the damage is extensive, the initiation of apoptotic cell death. nih.govmdpi.com
The presence of metal ions, such as copper and iron, can exacerbate oxidopamine-induced DNA damage. nih.gov Copper, in particular, has been shown to effectively accelerate the auto-oxidation of oxidopamine and the generation of hydrogen peroxide, leading to more severe DNA damage compared to iron. nih.gov This metal-mediated DNA damage is a crucial stimulus for initiating apoptosis in neuronal cells exposed to oxidopamine. nih.gov
Mitochondrial Dysfunction
Mitochondria are primary targets of oxidopamine-induced neurotoxicity. The disruption of mitochondrial function is a central event leading to neuronal cell death.
Inhibition of Electron Transport Chain Complexes (I and IV)
A key mechanism of oxidopamine's toxicity is the direct inhibition of the mitochondrial electron transport chain (ETC), specifically Complexes I (NADH dehydrogenase) and IV (cytochrome c oxidase). nih.govneuroscigroup.us Research has shown that oxidopamine itself, rather than its oxidation products, is responsible for this inhibition. nih.gov
The inhibition of these complexes disrupts the flow of electrons, which is essential for the generation of ATP. nih.govresearchgate.net Studies have determined the inhibitory concentrations (IC50) for oxidopamine on these complexes, highlighting its potent inhibitory effects. nih.gov The inhibition of Complex I is particularly significant as it is a major entry point for electrons into the ETC. mdpi.com
Table 1: Inhibition of Mitochondrial Respiratory Complexes by Oxidopamine
| Complex | IC50 (µM) | Reference |
| Complex I | 10.5 | nih.gov |
| Complex IV | 34 | nih.gov |
Mitochondrial Membrane Depolarization
Oxidopamine induces a significant decrease in the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov This depolarization is a critical event in the apoptotic cascade. The collapse of the mitochondrial membrane potential can be triggered by the inhibition of the ETC and the subsequent increase in ROS production. nih.gov
Studies using fluorescent dyes have visually and quantitatively demonstrated the loss of mitochondrial membrane potential in neuronal cells following exposure to oxidopamine. researchgate.netresearchgate.net This depolarization is a key indicator of mitochondrial dysfunction and a commitment point towards cell death.
Disruption of Mitochondrial Calcium Homeostasis
Oxidopamine disrupts the delicate balance of calcium ions (Ca2+) within the mitochondria. nih.gov Mitochondria play a crucial role in buffering cytosolic Ca2+ levels, and their dysfunction can lead to an overload of Ca2+ in both the cytosol and the mitochondrial matrix. nih.govnih.gov
Elevated mitochondrial Ca2+ can further exacerbate mitochondrial dysfunction by promoting the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors. nih.gov The interplay between Ca2+ dysregulation and mitochondrial oxidant stress is a critical factor in the selective vulnerability of dopaminergic neurons. nih.govnorthwestern.edu
Impaired ATP Synthesis
A direct consequence of the inhibition of the ETC and mitochondrial depolarization is a severe impairment of ATP synthesis. neuroscigroup.usnih.gov ATP is the primary energy currency of the cell, and its depletion has widespread detrimental effects on cellular functions.
The reduction in ATP levels compromises energy-dependent processes essential for neuronal survival, including ion transport, neurotransmitter synthesis, and the maintenance of cellular integrity. researchgate.net The inability to meet the high energy demands of neurons ultimately leads to cell death. mdpi.com
Table 2: Summary of Oxidopamine's Effects on Mitochondrial Function
| Mitochondrial Parameter | Effect of Oxidopamine | Key Consequences | References |
| Electron Transport Chain | Inhibition of Complex I and IV | Decreased electron flow, Increased ROS production | nih.govneuroscigroup.usmdpi.com |
| Membrane Potential | Depolarization | Release of pro-apoptotic factors, Impaired ion transport | researchgate.netnih.gov |
| Calcium Homeostasis | Disruption, Overload | mPTP opening, Exacerbated mitochondrial damage | nih.govnih.gov |
| ATP Synthesis | Impairment | Energy crisis, Cellular dysfunction, Cell death | neuroscigroup.usresearchgate.netnih.gov |
Programmed Cell Death Pathways
Oxidopamine triggers neuronal demise through multiple, interconnected programmed cell death pathways. These include apoptosis, characterized by the activation of a cascade of caspases, and ferroptosis, an iron-dependent form of cell death.
Apoptosis Induction and Caspase Activation
The neurotoxin oxidopamine is a well-established inducer of apoptosis in neuronal cells. nih.govnih.gov Exposure of neuronal-like cell lines, such as PC12 cells, to oxidopamine leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.gov This is followed by the activation of initiator and executioner caspases, including caspase-3, caspase-7, and caspase-9. nih.govresearchgate.net Studies have demonstrated that the activation of the caspase-9/caspase-3 cascade is a predominant apoptotic pathway in the degeneration of dopaminergic neurons induced by oxidopamine. researchgate.net The activation of caspase-3, in turn, is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as nuclear fragmentation. nih.govplos.org
Furthermore, research indicates that the neurotoxicity of oxidopamine is initiated through extracellular auto-oxidation, which generates reactive oxygen species, including hydrogen peroxide. nih.gov This oxidative stress is a primary trigger for the subsequent mitochondrial-mediated apoptotic events. nih.gov The process involves the release of cytochrome c from the mitochondria into the cytosol, a critical step for the formation of the apoptosome and the activation of caspase-9. nih.gov
Role of Bid Cleavage
Bid, a pro-apoptotic member of the Bcl-2 family, plays a crucial role in linking the extrinsic and intrinsic apoptotic pathways. In the context of death receptor-mediated apoptosis, caspase-8 cleaves Bid into a truncated form, tBid. nih.govnih.gov While direct evidence for oxidopamine-induced Bid cleavage is still emerging, the established role of caspases in oxidopamine neurotoxicity suggests a potential involvement. Once generated, tBid translocates from the cytosol to the mitochondria. nih.gov At the mitochondrial outer membrane, tBid interacts with and activates other pro-apoptotic Bcl-2 family members like Bax and Bak. nih.gov This activation leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, thereby amplifying the apoptotic signal. nih.govnih.gov The cleavage of Bid by an upstream caspase, such as caspase-8, and a functional BH3 domain in the resulting tBid are essential for the induction of apoptosis through the mitochondrial pathway. nih.gov
Ferroptosis Mechanisms
Ferroptosis is a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.gov The process is initiated by the accumulation of lipid reactive oxygen species (ROS), which damage cellular membranes and other components, ultimately leading to cell death. nih.gov Key features of ferroptosis include the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides. nih.gov The Fenton reaction, where ferrous iron (Fe2+) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a central driver of lipid peroxidation in ferroptosis. nih.govnih.gov While the direct involvement of ferroptosis in oxidopamine-induced neurotoxicity is an active area of research, the known mechanisms of oxidopamine, such as the generation of oxidative stress and disruption of iron homeostasis, align with the core drivers of ferroptosis.
Neuroinflammation and Immune Response Modulation
In addition to directly inducing cell death, oxidopamine also triggers neuroinflammatory responses that contribute to neuronal damage. This involves the activation of enzymes like cyclooxygenase-2 (COX-2) and the subsequent production of inflammatory mediators.
Cyclooxygenase-2 (COX-2) Activation
Oxidopamine has been shown to robustly induce the expression and activation of cyclooxygenase-2 (COX-2) in neuronal cell lines, including mouse Neuro-2a and human SH-SY5Y cells. medchemexpress.comnih.govelsevierpure.com This induction occurs in a time-dependent manner. medchemexpress.com Studies have revealed that upon stimulation with oxidopamine, COX-2 not only increases in expression but also translocates from the cytoplasm to the nucleus, indicating its activation. nih.govelsevierpure.com COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2). nih.govnih.gov This activation of COX-2 is a key step in the inflammatory response mediated by oxidopamine. medchemexpress.com
Pro-inflammatory Cytokine Secretion (e.g., IL-1β, TNF-α)
A key aspect of neuroinflammation is the secretion of pro-inflammatory cytokines, with Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) being prominent mediators. nih.gov In experimental models, exposure to oxidopamine has been shown to trigger an inflammatory cascade that elevates the levels of these cytokines. For instance, studies have shown that inflammation induced by agents like lipopolysaccharide (LPS) can increase the secretion of IL-1β, making dopamine neurons more susceptible to the toxic effects of a subsequent low dose of oxidopamine. nih.gov IL-1β is considered a primary regulator of neuroinflammation, capable of inducing the production of other inflammatory mediators. nih.govnih.gov Similarly, TNF-α, when overproduced, can lead to the overactivation of microglia, which in turn causes neuronal damage. nih.gov The blockade of IL-1β signaling has been demonstrated to reduce the levels of other pro-inflammatory cytokines like TNF-α and interferon-γ, thereby mitigating the augmented loss of dopaminergic neurons. nih.gov
Glial Activation (Astrogliosis, Microgliosis)
Glial cells, including astrocytes and microglia, are the primary immune cells of the central nervous system and become activated in response to neuronal injury. researchgate.netfrontiersin.org Oxidopamine-induced neurodegeneration is consistently associated with the activation of both microglia (microgliosis) and astrocytes (astrogliosis) in the affected brain regions. researchgate.netnih.gov Following the injection of oxidopamine in animal models, a notable increase in the number and density of activated microglia and astrocytes is observed in areas like the neostriatum and substantia nigra. researchgate.net This glial reaction is a hallmark of the neuroinflammatory response to the toxin-induced damage. researchgate.net Activated microglia, in particular, contribute to the neurodegenerative process by releasing cytotoxic substances, including pro-inflammatory factors. frontiersin.org The activation of these glial cells is a critical component of the wounding and repair process in the partially lesioned nigrostriatal system. researchgate.net
Protein Aggregation and Proteasomal Pathway Impairment
The accumulation of misfolded proteins and the dysfunction of cellular protein clearance mechanisms are central to many neurodegenerative diseases. Oxidopamine has been shown to influence these processes, particularly concerning alpha-synuclein (B15492655) and the ubiquitin-proteasome system.
Alpha-Synuclein Aggregation
Alpha-synuclein is a protein that, when aggregated, forms the primary component of Lewy bodies, a pathological hallmark of Parkinson's disease. nih.gov Research indicates that oxidopamine can promote the phosphorylation of alpha-synuclein at the Serine-129 residue (pSyn-129), a modification that is found in the vast majority of alpha-synuclein deposits in the brains of Parkinson's disease patients. nih.gov Studies using SH-SY5Y cells have demonstrated that increasing concentrations of oxidopamine lead to a significant increase in the ratio of pSyn-129 to total α-synuclein. nih.gov This phosphorylation event appears to precede apoptosis, suggesting it is an early step in the neurodegenerative cascade. nih.gov Furthermore, in mouse models, the combination of pre-formed alpha-synuclein fibrils and oxidopamine results in significant damage to the nigrostriatal pathway and the formation of alpha-synuclein-positive aggregates. helsinki.finih.gov These findings suggest that neurons already containing large alpha-synuclein aggregates are particularly vulnerable to the toxic effects of oxidopamine. helsinki.finih.gov
Ubiquitination Pathway Alterations
The ubiquitin-proteasome system is the primary cellular machinery for degrading damaged or unnecessary proteins. Alterations in this pathway can lead to the accumulation of toxic protein species. Exposure of neuroblastoma cell lines to oxidopamine has been found to increase the levels of both free ubiquitin and ubiquitin-conjugated proteins. nih.gov This suggests that oxidopamine toxicity is associated with an activation of the ubiquitin-proteasome system in an attempt to clear damaged proteins. nih.gov In fact, metabolic labeling studies have shown that oxidopamine markedly increases the degradation of proteins. nih.gov However, this process can be overwhelmed, and at higher doses of oxidopamine, the co-localization of alpha-synuclein and ubiquitin in the cytosol is observed, indicating the formation of protein aggregates that may be resistant to degradation. nih.gov Interestingly, inhibiting the proteasome with specific inhibitors potentiates the toxicity of oxidopamine, highlighting the critical role of this pathway in cell survival following oxidopamine-induced stress. nih.gov
Kinase Signaling Pathways
Cellular signaling cascades, particularly those involving kinases, play a crucial role in determining cell fate in response to stress. The p38 MAPK pathway has been identified as a significant player in oxidopamine-induced neurotoxicity.
p38 MAPK Phosphorylation
The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling pathway that is activated by cellular stress, including oxidative stress and inflammatory cytokines. Research has shown that the neuroinflammatory and neurodegenerative processes in Parkinson's disease models involve the activation of this pathway. mdpi.com The activation of microglia by pathological α-synuclein can trigger the mTOR/p38 MAPK pathway, contributing to the pathological changes seen in Parkinson's disease. mdpi.com This suggests that phosphorylation and subsequent activation of p38 MAPK is a critical step in the signaling cascade that leads to neuronal cell death following exposure to neurotoxic stimuli.
Akt Phosphorylation
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in signaling pathways that regulate cell survival and apoptosis. In the context of oxidopamine-induced neurotoxicity, the modulation of Akt phosphorylation is a key factor. Studies have shown that the activation of the Akt/mTOR (mammalian target of rapamycin) signaling pathway can exert a neuroprotective effect against the damage induced by oxidopamine. nih.gov
In in vivo models where the nigrostriatal projection was damaged by oxidopamine, activating the Akt/mTOR pathway was found to block apoptosis, preserve the cell bodies of dopaminergic neurons, and suppress retrograde axon degeneration. nih.gov This highlights the importance of maintaining pro-survival signaling cascades to counteract the toxic insults initiated by oxidopamine. The disruption of these pathways, conversely, contributes to the progression of neurodegeneration. The neurotoxin's impact on mitochondrial health and the generation of reactive oxygen species (ROS) are upstream events that can lead to the dysregulation of pathways like Akt signaling, ultimately tipping the balance towards apoptotic cell death. nih.govnih.gov
Mitochondrial ERK Activation
Extracellular signal-regulated kinase (ERK) is a member of the mitogen-activated protein kinase (MAPK) family and plays a dual role in neuronal fate, contributing to both survival and cell death depending on the context and location of its activation. In oxidopamine-induced neurotoxicity, a sustained activation of ERK within the mitochondria is a critical event driving neuronal injury. nih.gov
The process begins with oxidopamine's auto-oxidation, which generates reactive oxygen species (ROS), including hydrogen peroxide. nih.govwikipedia.org This initial oxidative burst is followed by a secondary, delayed phase of mitochondrial ROS production. nih.govnih.gov This delayed phase is directly associated with the phosphorylation and activation of a specific pool of ERK located within the mitochondria. nih.govnih.gov
Key findings from research on this mechanism include:
Two Phases of ROS Production: Oxidopamine elicits an early phase of intracellular ROS, followed by a delayed phase specifically originating from the mitochondria. nih.gov
ERK Phosphorylation: The delayed mitochondrial ROS production is temporally correlated with the phosphorylation of mitochondrial ERK. nih.gov
Role of MEK 1/2: The activation of mitochondrial ERK is dependent on the upstream kinases MEK 1/2, as inhibitors of these kinases were shown to block the phosphorylation. nih.gov
Link to Cytotoxicity: The inhibition of the ERK pathway has been shown to protect against oxidopamine-induced toxicity. Furthermore, once mitochondrial ROS production and ERK activation are initiated, the cells become significantly more resistant to rescue by antioxidants, indicating this is a critical commitment step towards cell death. nih.govnih.gov
This body of evidence implicates the activation of a distinct mitochondrial ERK pool as a key mediator in the neurotoxic cascade initiated by oxidopamine. nih.gov
Chromatin Structure and Nuclear Organization Alterations
The neurotoxic effects of oxidopamine extend beyond the cytoplasm and mitochondria, directly impacting the structure and organization of the cell nucleus. The nucleolus, the primary site of ribosome biogenesis and a key sensor of cellular stress, is particularly vulnerable. nih.govnih.gov
A study using a rat model with unilateral oxidopamine-induced lesions in the substantia nigra pars compacta (SNpc) revealed significant morphological changes in the dopaminergic neurons of the lesioned hemisphere compared to the intact side. nih.govnih.gov These alterations suggest that nuclear and nucleolar dysfunction are integral components of the neurodegenerative process.
Stereological analysis demonstrated a concurrent decrease in both the size of the neuron and its nucleolus, suggesting an interdependent relationship in their response to toxic stress. nih.gov The reduction in nucleolar volume is particularly significant as nucleolar size is often linked to its functional capacity for ribosome synthesis. nih.gov This damage may be mediated by oxidative damage to RNA and the dysregulation of proteins involved in rRNA synthesis. nih.gov Further proteomic studies have shown that oxidopamine exposure can lead to a significant overexpression of core histone proteins, which are fundamental to chromatin structure, suggesting a disruption in nucleosomal dynamics and gene expression regulation. nih.gov
| Affected Parameter | Percentage Decrease in Lesioned Hemisphere |
|---|---|
| Total TH-Positive Neuron Number | 46% |
| SNpc Planimetric Volume | 18% |
| Nucleolar Volume | 16% |
| Neuronal Body Volume | 11% |
In Vitro Experimental Models Utilizing Oxidopamine and Its Deuterated Form for Neurotoxicity Research
Mammalian Cell Culture Systems
A variety of mammalian cell lines are employed to model the effects of oxidopamine (B193587), each with unique characteristics that make them suitable for specific research questions. While direct research on Oxidopamine-d4 (hydrobromide) is limited, the extensive studies using its non-deuterated counterpart, 6-hydroxydopamine (6-OHDA), provide a robust framework for its application.
Human neuroblastoma cell lines, such as SH-SY5Y, are a cornerstone of in vitro neurotoxicity research. nih.gov These cells can be differentiated into a more mature neuronal phenotype, expressing key markers of dopaminergic neurons like tyrosine hydroxylase. nih.gov This makes them a highly relevant model for studying the selective toxicity of oxidopamine.
Exposure of SH-SY5Y cells to oxidopamine leads to a dose-dependent decrease in cell viability. ajol.infomedchemexpress.com For instance, treatment with oxidopamine has been shown to induce apoptosis, a form of programmed cell death, in these cells. ajol.info The neurotoxic effects are often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. ajol.infonih.gov The SH-SY5Y cell line is also utilized to investigate the protective effects of various compounds against oxidopamine-induced toxicity. ajol.info
The Neuro-2a (N2a) cell line, derived from mouse neuroblastoma, is another valuable tool. Similar to SH-SY5Y cells, oxidopamine treatment reduces the viability of Neuro-2a cells in a concentration-dependent manner. medchemexpress.com
The PC12 cell line, derived from a rat pheochromocytoma, is widely used in neurobiological research due to its ability to differentiate into neuron-like cells in the presence of nerve growth factor. epa.gov These cells share many properties with dopaminergic neurons, making them an excellent model for studying oxidopamine-induced neurodegeneration. spandidos-publications.com
Treatment of PC12 cells with oxidopamine induces apoptosis and is a well-established method to model Parkinson's disease in vitro. spandidos-publications.comnih.gov Studies have shown that oxidopamine exposure leads to a significant reduction in PC12 cell viability. spandidos-publications.com For example, one study reported that oxidopamine reduced cell viability to approximately 21.8%. spandidos-publications.com This model is frequently used to test the neuroprotective potential of various agents. spandidos-publications.comnih.gov
Primary neuronal cultures, derived directly from animal brain tissue, offer a more physiologically relevant model compared to immortalized cell lines. nih.gov Cultures prepared from the neonatal rat mesencephalon, containing the substantia nigra, are particularly useful for studying the selective vulnerability of dopamine (B1211576) neurons to oxidopamine. nih.gov
In these cultures, oxidopamine induces morphological and biochemical signs of cell death specifically in dopamine neurons, while other neuronal types, such as GABAergic neurons, are less affected. nih.gov The neurotoxic effect of oxidopamine in primary dopaminergic neurons is mediated, at least in part, by the initiation of caspase-dependent apoptosis. nih.gov The specificity of oxidopamine's toxicity is linked to its uptake by the dopamine transporter, making these primary cultures an invaluable tool for studying the selective degeneration of dopaminergic neurons. nih.gov
Assessment of Cellular Viability and Cytotoxicity
A fundamental aspect of in vitro neurotoxicity studies is the quantification of cell death and survival following exposure to a toxic agent. Several assays are routinely used to assess the impact of oxidopamine on cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. ajol.infonih.gov In numerous studies, the MTT assay has been used to demonstrate the dose-dependent decrease in viability of SH-SY5Y and PC12 cells upon treatment with oxidopamine. ajol.infospandidos-publications.comnih.gov
The lactate (B86563) dehydrogenase (LDH) release assay is another common method to assess cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged. Increased LDH release is therefore a marker of cell death. ajol.info Studies have shown that oxidopamine treatment leads to a significant increase in LDH release from SH-SY5Y cells. ajol.info
The following table summarizes findings on the cytotoxicity of oxidopamine in different cell lines:
Interactive Table: Oxidopamine-Induced Cytotoxicity in Vitro| Cell Line | Assay | Endpoint | Key Finding | Reference |
|---|---|---|---|---|
| SH-SY5Y | MTT Assay | Cell Viability | Dose-dependent decrease in cell viability. | ajol.info |
| SH-SY5Y | LDH Release | Cytotoxicity | Increased LDH release. | ajol.info |
| Neuro-2a | Viability Assay | Cell Viability | Concentration-dependent decrease in viability. | medchemexpress.com |
| PC12 | MTT Assay | Cell Viability | Reduced cell viability to ~21.8%. | spandidos-publications.com |
| PC12 | Apoptosis Assay | Apoptosis | Induction of apoptosis. | nih.gov |
Evaluation of Oxidative Stress Markers
The neurotoxicity of oxidopamine is strongly linked to its ability to induce oxidative stress. nih.gov Oxidopamine undergoes auto-oxidation, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. nih.govwikipedia.org This leads to a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant defense mechanisms.
Several markers are used to quantify oxidative stress in vitro. The intracellular levels of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). nih.gov Studies have shown a significant increase in ROS production in SH-SY5Y cells following exposure to oxidopamine. ajol.infonih.gov
Other markers of oxidative stress include the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. ajol.infonih.gov Oxidopamine treatment has been shown to deplete intracellular GSH levels and reduce SOD activity in SH-SY5Y cells. ajol.info Furthermore, the extent of lipid peroxidation, a consequence of oxidative damage to cell membranes, can be assessed by measuring the levels of malondialdehyde (MDA). ajol.info An increase in MDA levels is a common finding in oxidopamine-treated cells. ajol.info
Analysis of Mitochondrial Function and Morphology
Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Mitochondrial dysfunction is a well-established hallmark of oxidopamine-induced neurotoxicity. nih.govnih.gov
Oxidopamine can directly inhibit the mitochondrial electron transport chain, particularly complex I and complex IV. wikipedia.orgresearchgate.net This inhibition leads to a decrease in ATP production and an increase in ROS generation from the mitochondria. nih.gov The impact on mitochondrial respiration can be assessed using high-resolution respirometry, which has shown that oxidopamine reduces the respiratory control ratio and state 3 respiration in isolated brain mitochondria. nih.gov
Furthermore, oxidopamine can induce changes in mitochondrial morphology, such as fragmentation, and can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, initiating the caspase cascade and leading to apoptosis. researchgate.netresearchgate.net The mitochondrial membrane potential is also a critical parameter, and its loss is an early event in oxidopamine-induced apoptosis. mdpi.com
The following table summarizes key findings related to oxidopamine's effects on mitochondrial function:
Interactive Table: Effects of Oxidopamine on Mitochondrial Function| Parameter | Model System | Key Finding | Reference |
|---|---|---|---|
| Mitochondrial Respiration | Isolated Rat Brain Mitochondria | Reduction in respiratory control ratio and state 3 respiration. | nih.gov |
| Mitochondrial Complex Activity | Isolated Rat Brain Mitochondria | Inhibition of complex I and V activity. | nih.gov |
| ATP Production | Differentiated SH-SY5Y Cells | Significant decrease in both glycolytic and mitochondrial ATP production. | nih.gov |
| Mitochondrial Morphology | SH-SY5Y Cells | Induces mitochondrial fragmentation. | researchgate.net |
| Mitochondrial Membrane Potential | SH-SY5Y Cells | Causes loss of mitochondrial membrane potential. | mdpi.com |
| Cytochrome c Release | In vivo model | Increase in cytochrome c release. | researchgate.net |
Measurement of Apoptotic Markers
The cell death induced by oxidopamine in in vitro models is characterized by apoptosis, a form of programmed cell death. nih.govjneurosci.org Researchers quantify this process by measuring a variety of specific apoptotic markers. Oxidative stress initiated by oxidopamine leads to mitochondrial dysfunction, the activation of caspases, and subsequent nuclear fragmentation. nih.gov
Key apoptotic events and the markers used to measure them in oxidopamine-treated cell cultures include:
Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Following oxidopamine exposure, studies report the activation of initiator caspases like caspase-2, caspase-8, and caspase-9, and executioner caspases such as caspase-3 and caspase-7. nih.govdocumentsdelivered.comresearchgate.net The general caspase inhibitor benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone (zVAD-fmk) has been shown to block oxidopamine-induced apoptosis, confirming the central role of these enzymes. nih.govdocumentsdelivered.com
Mitochondrial Pathway Regulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, primarily through their control of mitochondrial outer membrane permeabilization. Oxidopamine exposure has been shown to alter the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. researchgate.netnih.gov A significant decrease in the Bcl-2/Bax ratio is a common finding, which promotes mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation. researchgate.netresearchgate.net
DNA and Nuclear Fragmentation: A hallmark of late-stage apoptosis is the breakdown of the cell's nucleus and DNA. This is observed as chromatin condensation and DNA fragmentation. nih.govselleckchem.com Quantitative analysis of DNA fragmentation can be performed using ELISA-based assays that detect histone-associated DNA fragments in the cytoplasm. nih.gov
Phosphatidylserine (B164497) (PS) Exposure: In the early stages of apoptosis, the phospholipid phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane. This event is commonly detected using Annexin-V staining, which binds to the exposed PS and serves as an early apoptotic marker in oxidopamine-treated neurons. jneurosci.orgresearchgate.net
Protein Kinase C Delta (PKCδ) Cleavage: Research has identified the proteolytic activation of PKCδ as a key mediator of oxidopamine-induced cell death. nih.gov Oxidopamine triggers a caspase-3-dependent cleavage of the full-length PKCδ to generate a catalytically active fragment, implicating this kinase in the apoptotic signaling cascade. nih.govnih.gov
The table below summarizes key apoptotic markers measured in response to oxidopamine in various in vitro models.
| Marker Category | Specific Marker | Observation in Oxidopamine Models | Cell Line/Model |
| Caspase Family | Caspase-3, -7 | Activation and cleavage observed. nih.govnih.gov | PC12 Cells |
| Caspase-2, -8, -9 | Activation triggers downstream caspase-3. documentsdelivered.comresearchgate.net | Human dDCN, MN9D Cells | |
| Bcl-2 Family Proteins | Bax/Bcl-2 Ratio | Increased ratio, promoting apoptosis. researchgate.netnih.gov | SH-SY5Y Cells |
| Mitochondrial Integrity | Mitochondrial Membrane Potential | Collapse/depolarization. nih.govmedchemexpress.comnih.gov | PC12, SH-SY5Y Cells |
| Cytochrome c | Release from mitochondria into the cytosol. researchgate.net | Not specified | |
| Cell Membrane Changes | Annexin-V Staining | Increased staining indicates PS externalization. jneurosci.org | Primary Mesencephalic Cultures |
| Nuclear Integrity | DNA Fragmentation | Increased fragmentation detected by ELISA. nih.gov | N27 Cells |
| Chromatin Condensation | Observed via fluorescence microscopy. selleckchem.com | PC12 Cells | |
| Signaling Kinases | Protein Kinase C delta (PKCδ) | Cleavage into an active catalytic fragment. nih.gov | PC12 Cells |
Investigation of Neuroinflammatory Mediators
Neuroinflammation is a critical component of the pathology in many neurodegenerative diseases and is closely linked with oxidative stress. nih.gov Oxidopamine is known to induce a robust inflammatory response in in vitro models, primarily through the activation of microglia, the resident immune cells of the central nervous system. nih.govresearchgate.net This activation leads to the release of a host of neuroinflammatory mediators that contribute to neuronal damage.
Key neuroinflammatory mediators investigated in oxidopamine models include:
Pro-inflammatory Cytokines and Chemokines: Activated microglia and other cells release signaling molecules that orchestrate the inflammatory response. In oxidopamine-treated cultures, there is a marked increase in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govnih.gov These cytokines can exacerbate neuronal injury.
Inflammatory Enzymes: Oxidopamine exposure upregulates the expression of key enzymes involved in the inflammatory process. medchemexpress.com This includes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The activation of COX-2 leads to the synthesis of prostaglandin (B15479496) E2 (PGE2), another potent inflammatory mediator. medchemexpress.comnih.gov
Reactive Oxygen Species (ROS) and NADPH Oxidase: Oxidopamine-induced neurotoxicity is intrinsically linked to oxidative stress, which is the result of an imbalance between the production and detoxification of ROS. nih.govnih.gov A major source of this ROS in the context of neuroinflammation is the enzyme NADPH oxidase (NOX), which becomes activated in microglia following an insult. researchgate.net Inhibition of NADPH oxidase has been shown to decrease microglial activation and protect dopamine neurons. researchgate.net
Cell Adhesion Molecules: Inflammation in the brain can also involve the vascular endothelium. Studies have shown that oxidopamine can increase the expression of endothelial adhesion molecules, including intercellular adhesion molecule 1 (ICAM-1), vascular cell adhesion molecule 1 (VCAM-1), and E-selectin, which facilitate the attachment of immune cells. nih.gov
Transcription Factors: The transcription factor nuclear factor kappa B (NF-κB) is a master regulator of the inflammatory response. Oxidopamine treatment has been found to increase the transcriptional activity of NF-κB, leading to the coordinated expression of numerous pro-inflammatory genes. nih.govf1000research.com
The following table details the primary neuroinflammatory mediators studied in the context of oxidopamine-induced neurotoxicity.
| Mediator Category | Specific Mediator | Observation in Oxidopamine Models | Cell Line/Model |
| Pro-inflammatory Cytokines | IL-1β, IL-6, TNF-α | Increased production and release. nih.govnih.gov | Human Brain Endothelial Cells, Microglia |
| Inflammatory Enzymes | COX-2, iNOS | Upregulated expression. medchemexpress.comnih.gov | PC12, Human Brain Endothelial Cells |
| Products of Inflammatory Enzymes | Prostaglandin E2 (PGE2) | Increased biosynthesis. medchemexpress.comnih.gov | PC12, Human Brain Endothelial Cells |
| Key Signaling Pathways | NADPH Oxidase (NOX) | Increased expression and activation. researchgate.net | Primary Mesencephalic Cultures |
| NF-κB | Increased transcriptional activity. nih.gov | Human Brain Endothelial Cells | |
| Cell Adhesion Molecules | ICAM-1, VCAM-1, E-selectin | Increased expression. nih.gov | Human Brain Endothelial Cells |
| Immune Cell State | Microglial Activation | Increased activation markers (e.g., OX-6, OX-42). researchgate.netmdpi.com | Primary Mesencephalic Cultures |
In Vivo Experimental Models Induced by Oxidopamine and Its Deuterated Form
Rodent Models of Parkinsonian Neurodegeneration
Rodent models are central to Parkinson's disease research, largely due to the anatomical and pharmacological similarities of the nigrostriatal dopamine (B1211576) system between rodents and humans. nih.gov The infusion of oxidopamine (B193587) into the rat or mouse brain effectively reproduces the hallmark neurodegeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the subsequent striatal dopamine deficit that underlies the motor symptoms of PD. nih.govnih.gov The versatility of the oxidopamine model allows for the simulation of different stages of the disease, from early to advanced, depending on the lesioning paradigm employed. nih.gov
Lesioning Paradigms
The specific location of the oxidopamine injection within the nigrostriatal pathway determines the extent and nature of the resulting neurodegeneration and the corresponding behavioral phenotype. nih.gov Researchers use stereotaxic surgery to precisely deliver the neurotoxin to target brain regions. wikipedia.orgbiorxiv.org
Direct injection of oxidopamine into the substantia nigra pars compacta (SNpc) results in the degeneration of dopaminergic neurons at their cell bodies. wikipedia.orgnih.gov This approach leads to a significant reduction in dopamine (DA) and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the ipsilateral nucleus caudatus-putamen. nih.gov The extent of these neurochemical deficits and the resulting neuronal loss in the SNpc correlate well with the intensity of motor impairments, such as apomorphine-induced turning behavior. nih.gov Injections into the SNpc typically produce more specific and moderate dopamine depletions compared to lesions in the medial forebrain bundle. nih.gov This model is particularly useful for studying the direct effects of toxicity on the dopaminergic cell bodies and the subsequent pathological cascade.
Injecting oxidopamine directly into the striatum (caudate-putamen complex) primarily damages the terminals of dopaminergic neurons. nih.govnih.govmdpi.com This method induces a retrograde degeneration, where the neuronal cell bodies in the SNpc die off following the destruction of their axon terminals. nih.gov This paradigm is considered to be a reliable model for the early stages of Parkinson's disease. nih.govfrontiersin.org The lesion results in a significant reduction of tyrosine hydroxylase (TH)-positive fibers in the striatum and a subsequent loss of TH-positive neurons in the SNpc. nih.govmdpi.com In mice, this technique is noted for being technically easier and having a higher success rate for achieving effective lesions compared to targeting the smaller SNpc or medial forebrain bundle. nih.govmdpi.com Intrastriatal lesions can cause significant increases in markers of oxidative stress, such as protein carbonyls and 4-hydroxynonenal (B163490) (HNE), within 24 hours of toxin administration. nih.gov
The medial forebrain bundle (MFB) is a critical fiber tract through which nigrostriatal dopaminergic axons pass to innervate the striatum. nih.govresearchgate.net A single, unilateral injection of oxidopamine into the MFB is one of the most widely used methods to create a robust and extensive model of Parkinson's disease. researchgate.netnih.govscantox.com This lesioning strategy leads to the rapid and near-total destruction of dopaminergic neurons in the ipsilateral SNpc and the ventral tegmental area (VTA). nih.gov The result is a profound depletion of dopamine (often exceeding 95%) in the striatum, which effectively simulates the severe neuronal loss seen in advanced stages of human PD. researchgate.netyoutube.com This model produces significant motor deficits, including a pronounced rotational bias in response to amphetamine. nih.govscantox.com
Administering oxidopamine via intracerebroventricular (ICV) injection allows the neurotoxin to distribute more broadly within the brain's ventricular system. nih.govyoutube.com This method typically results in bilateral and symmetrical degeneration of midbrain dopaminergic neurons. nih.gov The most substantial cell loss occurs in the A9 group (substantia nigra), followed by the A8 (retrorubral field) and A10 (ventral tegmental area) dopaminergic cell groups. nih.gov Animals subjected to ICV injections of oxidopamine exhibit a persistent motor syndrome characterized by hypokinesia (reduced movement) and catalepsy. nih.gov This approach can be used to model the more global dopaminergic deficits seen in Parkinson's disease. nih.govnih.gov
Oxidopamine lesions can be performed unilaterally (on one side of the brain) or bilaterally (on both sides). wikipedia.org
Unilateral Lesions: This is the most common approach, creating a "hemiparkinsonian" animal. nih.govnih.gov By leaving one hemisphere intact, the animal serves as its own control, which is advantageous for many experimental designs. These models are particularly useful for studying motor asymmetry, such as the characteristic rotational behavior induced by dopamine agonists or antagonists. nih.gov Unilateral lesions of the MFB or striatum can model different stages of PD and are valuable for assessing the efficacy of potential treatments on motor function. nih.govnih.gov
Bilateral Lesions: These models are considered to more closely mimic the clinical condition of human Parkinson's disease, which affects both sides of the brain. nih.gov However, severe bilateral lesions can lead to profound behavioral deficits, including loss of feeding (aphagia) and drinking (adipsia), which complicates animal care. nih.gov Interestingly, studies comparing unilateral and bilateral intrastriatal lesions have shown that bilaterally lesioned animals exhibit additional behavioral deficits, such as reduced general locomotor activity, despite having a similar degree of neuron loss in each hemisphere as their unilaterally lesioned counterparts. nih.gov This suggests an interdependent regulation between the two nigrostriatal systems, where the unlesioned side may provide compensatory support in unilateral models—a support that is lost in bilateral models. nih.gov
Data Tables
Table 1: Characteristics of Oxidopamine Lesioning Paradigms
| Injection Site | Primary Target | Typical Outcome | Modeled PD Stage | Key Features |
| Substantia Nigra pars compacta (SNpc) | Dopaminergic cell bodies | Moderate to severe DA depletion | Variable | Direct cell body toxicity; good correlation between lesion size and motor deficit. nih.govnih.gov |
| Striatum | Dopaminergic nerve terminals | Partial DA depletion | Early to Mid | Retrograde degeneration; higher success rate in mice; models compensatory mechanisms. nih.govmdpi.com |
| Medial Forebrain Bundle (MFB) | Dopaminergic axons | Severe (>95%) DA depletion | Advanced | Rapid and extensive lesion; produces robust motor asymmetry in unilateral models. researchgate.netnih.govscantox.com |
| Intracerebroventricular (ICV) | Widespread ventricular access | Bilateral, symmetrical DA depletion | Global | Affects multiple DA cell groups (A8, A9, A10); induces hypokinesia and catalepsy. nih.gov |
Table 2: Comparison of Unilateral and Bilateral Lesion Models
| Feature | Unilateral Lesion Model | Bilateral Lesion Model |
| Laterality | Lesion on one side of the brain. wikipedia.org | Lesions on both sides of the brain. wikipedia.org |
| Behavioral Readout | Asymmetrical motor behavior (e.g., rotational tests). nih.gov | General activity, akinesia, catalepsy. nih.govnih.gov |
| Clinical Relevance | Models asymmetrical onset; allows for internal control. nih.gov | More closely mimics the bilateral nature of advanced human PD. nih.gov |
| Compensatory Mechanisms | The intact hemisphere may provide functional compensation. nih.gov | Loss of interhemispheric compensation reveals more severe deficits. nih.gov |
| Severity Issues | Generally better animal survival and welfare. | Risk of severe aphagia and adipsia, requiring intensive supportive care. nih.gov |
Age-Dependent Consequences of Lesioning
The timing of a 6-OHDA-induced lesion to the dopaminergic system is a crucial factor that dictates the long-term functional and behavioral outcomes. nih.gov Lesions induced in neonatal and adult animals produce notably different consequences. nih.gov
Studies have shown that the age at which dopaminergic fibers are destroyed significantly influences the behavioral responses to dopamine agonists. nih.gov For instance, rats that receive 6-OHDA lesions as neonates and are then tested as adults exhibit pronounced stereotypies, self-biting, and self-mutilation behaviors when administered L-dopa or apomorphine (B128758). nih.gov This is in contrast to rats lesioned as adults, which require much higher doses of L-dopa to display similar self-injurious behaviors. nih.gov
The developmental stage at which the lesion occurs also impacts receptor sensitivity. Lesions of the dopamine system early in postnatal development lead to different behavioral consequences compared to those in adulthood. nih.gov For example, intrastriatal 6-OHDA injections on the day of birth or the first postnatal day result in a selective supersensitivity to D1 receptor agonists. nih.gov In adulthood, these neonatally lesioned rats show increased oral dyskinesias and rearing behavior after treatment with partial D1 receptor agonists. nih.gov Conversely, rats lesioned at postnatal day 7 exhibit increased grooming, gnawing, explosive jumping, and self-biting behavior following treatment with a full D1 receptor agonist. nih.gov
Aging also plays a significant role in the susceptibility to 6-OHDA-induced neurotoxicity and the subsequent behavioral deficits. nih.govnih.gov Aged animals have demonstrated a higher susceptibility to the toxic effects of 6-OHDA. nih.gov For example, aged rats show more severe behavioral deficits and a greater loss of dopaminergic cells in the substantia nigra pars compacta (SNpc) compared to younger animals, even when the initial cell loss is not significantly different. nih.govnih.govmdpi.com This suggests that older animals are less able to compensate for the effects of dopaminergic cell loss, leading to more pronounced motor function impairments. nih.gov Furthermore, gender differences have been observed, with male animals, both young and old, being more susceptible to 6-OHDA than females. nih.gov
Compensatory mechanisms also differ based on the age at which the lesion is induced. Neonatal lesions can trigger compensatory sprouting from surviving dopaminergic neurons in the SNc. biorxiv.org This axonal sprouting can be substantial and long-lasting, potentially mitigating some of the functional deficits. biorxiv.org In contrast, adult-lesioned animals show different adaptive mechanisms, such as a significant increase in the number of D2 binding sites, which is not observed in neonatally lesioned animals. nih.govnih.gov
The table below summarizes the key age-dependent differences in the consequences of 6-OHDA lesions.
| Feature | Neonatal Lesion | Adult Lesion | Aged Lesion |
| Behavioral Response to Agonists | Marked stereotypies, self-biting, and self-mutilation with L-dopa/apomorphine. nih.gov Increased oral dyskinesias and rearing with partial D1 agonists. nih.gov | Higher doses of L-dopa required for self-injurious behavior. nih.gov | More severe behavioral deficits for a similar level of cell loss. nih.gov |
| Receptor Sensitivity | Selective supersensitivity to D1 receptor agonists. nih.gov | Increased number of D2 binding sites. nih.gov | Age-related decline in D1 and D2 receptor activation. sci-hub.se |
| Neurotoxicity Susceptibility | N/A | N/A | Higher susceptibility to 6-OHDA-induced neurodegeneration. nih.gov |
| Compensatory Mechanisms | Compensatory axonal sprouting from surviving SNc neurons. biorxiv.org | Different adaptive mechanisms compared to neonatal lesions. nih.gov | Reduced capacity for compensatory changes. sci-hub.se |
| Gender Differences | N/A | Males more susceptible than females. nih.gov | Males more susceptible than females. nih.gov |
Assessment of Dopaminergic System Pathology
Tyrosine Hydroxylase (TH) Immunoreactivity Analysis
A primary method for evaluating the extent of dopaminergic neurodegeneration in oxidopamine-lesioned animal models is through the analysis of tyrosine hydroxylase (TH) immunoreactivity. TH is the rate-limiting enzyme in the synthesis of dopamine, and its presence is a reliable marker for dopaminergic neurons.
Following the administration of 6-OHDA, a significant reduction in TH-positive neurons and fibers is observed in the targeted brain regions, most notably the substantia nigra pars compacta (SNpc) and the striatum. mdpi.combiorxiv.org The loss of TH-like immunoreactivity in the striatum is indicative of the degeneration of dopaminergic terminals. nih.gov For instance, neonatal intrastriatal injections of 6-OHDA lead to a patchy loss of TH-like immunoreactivity within the striatum. nih.gov
The degree of TH-positive cell loss in the SNpc directly correlates with the severity of the lesion. nih.gov Studies have shown that a successful lesion can result in over 80% cell loss in the SNpc. grafiati.com This morphological change is a key indicator used to validate the Parkinson's disease model. mdpi.com
Interestingly, the age of the animal at the time of the lesion can influence the observed changes in TH immunoreactivity. In neonatally lesioned animals, while there is a loss of SNc dopaminergic neurons, the surviving neurons can exhibit compensatory sprouting, leading to a proportionally smaller decrease in TH in the striatum compared to the loss of cell bodies in the SNc. biorxiv.org In aged animals, 6-OHDA-induced dopaminergic cell loss in the SNpc is often more pronounced compared to younger animals. nih.govmdpi.com
Furthermore, gender differences in the response to 6-OHDA have been noted, with female rats showing significantly less dopaminergic cell loss, as measured by TH immunohistochemistry, compared to male rats. nih.gov
Dopamine Depletion in Striatum and Other Brain Regions
A hallmark of the oxidopamine-induced lesion is a significant and lasting depletion of dopamine in the striatum and other brain regions that receive dopaminergic input. nih.gov This biochemical deficit is a direct consequence of the degeneration of dopaminergic nerve terminals and cell bodies.
The extent of dopamine depletion can be substantial, with studies reporting over 95% decrease in striatal dopamine levels following a successful 6-OHDA lesion. grafiati.com This profound loss of dopamine is a critical factor underlying the motor deficits observed in these animal models.
The location of the 6-OHDA injection determines the specific pattern of dopamine depletion. Intrastriatal injections primarily affect dopamine terminals within the striatum, while injections into the medial forebrain bundle or the substantia nigra itself lead to a more widespread and complete degeneration of the nigrostriatal pathway. nih.gov
Age at the time of the lesion also influences the neurochemical outcome. Both neonatal and adult 6-OHDA treatments cause a marked reduction of dopamine in the striatum, nucleus accumbens, and olfactory tubercles. nih.gov However, the reduction can be slightly greater in rats treated with 6-OHDA as neonates. nih.gov In aged rats, the dopamine-depleting effect of 6-OHDA can be more extensive, particularly with smaller doses of the toxin. sci-hub.se
The table below provides a summary of dopamine depletion observed in different brain regions following 6-OHDA lesions.
| Brain Region | Extent of Dopamine Depletion | Reference |
| Striatum | >95% | grafiati.com |
| Nucleus Accumbens | Marked reduction | nih.gov |
| Olfactory Tubercles | Marked reduction | nih.gov |
| Substantia Nigra | Significant reduction | nih.gov |
Neurochemical Analysis of Dopamine Metabolites (e.g., DOPAC, HVA)
In addition to measuring dopamine levels, the analysis of its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), provides further insight into the pathological changes within the dopaminergic system following an oxidopamine lesion. The levels of these metabolites are indicative of dopamine turnover and metabolism.
Following a 6-OHDA-induced lesion, a significant decrease in the levels of DOPAC and HVA is typically observed in the striatum and other dopamine-rich brain regions. This reduction in metabolite concentrations parallels the depletion of dopamine itself and reflects the loss of dopaminergic terminals where dopamine is metabolized.
Serotonin (B10506) and Choline (B1196258) Uptake Alterations
While oxidopamine is primarily known for its selective toxicity to catecholaminergic neurons, particularly dopaminergic neurons, it can also induce secondary changes in other neurotransmitter systems, such as the serotonergic and cholinergic systems.
Studies have shown that neonatal 6-OHDA lesions can lead to an increase in serotonin content in the striatum of adult rats. nih.gov This is not typically observed in rats that receive lesions as adults. nih.gov This phenomenon, known as serotonergic hyperinnervation, is thought to be a compensatory response to the loss of dopaminergic input. researchgate.net The increased serotonin levels are associated with an increased number of serotonin-containing neurons from the dorsal raphe nucleus innervating the striatum. researchgate.net
Alterations in choline uptake, a marker for cholinergic nerve terminals, have also been investigated, though the effects of 6-OHDA on this system are less consistently reported than the effects on the serotonergic system. Some studies suggest that the profound dopamine depletion can indirectly influence cholinergic activity within the striatum, given the well-established interaction between the dopaminergic and cholinergic systems in this brain region.
Behavioral Phenotyping in Parkinsonian Models
The neurochemical and pathological changes induced by oxidopamine lesions manifest in a range of behavioral deficits that are used to model the motor and non-motor symptoms of Parkinson's disease.
A widely used behavioral test is the assessment of rotational behavior induced by dopamine agonists such as apomorphine or amphetamine. In unilaterally lesioned animals, the administration of apomorphine, a direct dopamine receptor agonist, induces contralateral rotations (turning away from the lesioned side) due to denervation supersensitivity of dopamine receptors in the lesioned striatum. grafiati.comnih.gov Conversely, amphetamine, which promotes the release of dopamine from intact terminals, causes ipsilateral rotations (turning towards the lesioned side). The number of rotations per minute is a quantifiable measure of the extent of the lesion. grafiati.com
Other motor tests used to assess the parkinsonian phenotype include:
Cylinder Test: This test measures forelimb use asymmetry during spontaneous exploration of a cylinder. Lesioned animals exhibit a reduced use of the contralateral forelimb. nih.govmdpi.com
Open-Field Test: This assesses general locomotor activity. Lesioned animals may show decreased locomotion. nih.gov
Skilled Motor Function Tests: These tasks, such as reaching for food pellets, can reveal more subtle motor impairments. Aged lesioned animals often show greater deficits in these tasks. nih.govmdpi.com
In addition to motor deficits, 6-OHDA-lesioned animals can also exhibit non-motor symptoms. For example, bilateral lesions in the dorsal striatum can lead to apathy-like behaviors, such as reduced novelty seeking. mdpi.com Neonatal 6-OHDA lesions have also been used to model cognitive dysfunctions associated with attention-deficit/hyperactivity disorder (ADHD), including deficits in selective attention and inhibitory control. nih.gov Furthermore, 6-OHDA lesions in the medial prefrontal cortex can increase susceptibility to social defeat stress and lead to social cognitive impairment. frontiersin.org
The table below summarizes some of the key behavioral tests and their outcomes in oxidopamine-lesioned models.
| Behavioral Test | Typical Outcome in Lesioned Animals | Reference |
| Apomorphine-Induced Rotations | Contralateral rotations | grafiati.comnih.gov |
| Amphetamine-Induced Rotations | Ipsilateral rotations | grafiati.com |
| Cylinder Test | Reduced use of contralateral forelimb | nih.govmdpi.com |
| Open-Field Test | Decreased locomotor activity | nih.gov |
| Novelty Seeking | Reduced in bilateral dorsal striatum lesions | mdpi.com |
| 5-Choice Serial Reaction Time Task | Deficits in attention and inhibitory control in neonatal lesion models | nih.gov |
| Social Interaction Test | Social cognitive impairment in medial prefrontal cortex lesion models | frontiersin.org |
Motor Asymmetry and Rotational Behavior (Apomorphine-Induced Rotation)
Unilateral injection of Oxidopamine into the nigrostriatal pathway of rodents leads to a significant loss of dopaminergic neurons on one side of the brain. This lesion creates a model of motor asymmetry, a key feature of Parkinson's disease. nih.gov A standard method to quantify the extent of this asymmetry is the apomorphine-induced rotation test. spandidos-publications.com
Apomorphine is a dopamine receptor agonist that acts on postsynaptic dopamine receptors. nih.gov In animals with a unilateral lesion, the dopamine receptors on the lesioned side become hypersensitive to stimulation. spandidos-publications.comnih.gov When apomorphine is administered, it stimulates these supersensitive receptors, causing the animal to rotate in a direction contralateral (away from) the lesioned side. spandidos-publications.comnih.gov The rate of this rotation, typically measured in turns per minute, is a reliable indicator of the severity of the dopaminergic lesion. spandidos-publications.comnih.gov Studies have shown a strong correlation between the number of contralateral turns and the degree of dopamine neuron loss in the substantia nigra and the reduction of tyrosine hydroxylase-positive fibers in the striatum. nih.govspandidos-publications.com
The apomorphine-induced rotation test is considered a sensitive and reliable method for assessing the extent of dopaminergic lesions and is often used to validate the successful creation of a Parkinson's disease model in rodents before further behavioral or therapeutic testing. nih.govspandidos-publications.com For instance, a criterion of over 60 turns in 30 minutes is often used to confirm a successful lesion. spandidos-publications.com
| Finding | Description | Significance |
|---|---|---|
| Contralateral Rotation | Animals with unilateral 6-OHDA lesions exhibit robust contralateral turning behavior when challenged with apomorphine. spandidos-publications.comresearchgate.net | This behavior is a direct consequence of dopamine receptor hypersensitivity on the lesioned side and serves as a primary indicator of a successful lesion. nih.govnih.gov |
| Correlation with Lesion Size | The frequency of rotations is directly proportional to the extent of dopamine neuron loss in the substantia nigra. nih.govspandidos-publications.com | Allows for the quantitative assessment of the neurodegenerative impact of Oxidopamine. |
| Predictive Value | The rotation test can predict the degree of dopaminergic cell loss, making it a valuable tool for screening animals for inclusion in further studies. nih.gov | Ensures the consistency and validity of the animal model across experiments. |
Sensorimotor Impairment Tests (e.g., Corridor Task)
The Corridor Task is a behavioral test designed to assess lateralized sensorimotor neglect in rodent models with unilateral brain lesions. nih.gov This test is particularly sensitive to the deficits caused by unilateral dopamine depletion induced by Oxidopamine. nih.gov
In this task, a hungry rodent is placed in a long, narrow corridor with food pellets, such as sugar pellets, placed at regular intervals along both the left and right sides. nih.gov The number of pellets retrieved from each side is recorded. nih.gov Animals with a unilateral Oxidopamine lesion in the nigrostriatal pathway display a significant bias, retrieving more pellets from the side ipsilateral (on the same side as) to the lesion. nih.gov This ipsilateral bias reflects a neglect of the contralateral side due to the disruption of dopamine-mediated sensorimotor integration.
The Corridor Task is a simple, drug-free method to evaluate the functional consequences of unilateral dopamine loss and can be used to assess the efficacy of therapeutic interventions, such as cell transplantation, aimed at restoring function. nih.gov Studies have shown that successful grafts of fetal ventral mesencephalic cells into the denervated striatum can significantly reduce the lesion-induced ipsilateral bias in this task. nih.gov
| Parameter | Description | Relevance to Oxidopamine Models |
|---|---|---|
| Task Design | A narrow corridor with food rewards placed on both sides. nih.gov | Assesses lateralized response selection and sensorimotor neglect. nih.gov |
| Measured Behavior | The number of food pellets retrieved from the left and right sides. nih.gov | Unilateral Oxidopamine lesions induce a retrieval bias towards the ipsilateral side. nih.gov |
| Sensitivity | Sensitive to both the deficits caused by the lesion and the recovery of function following therapeutic interventions. nih.gov | A valuable tool for evaluating the functional outcomes of potential treatments for Parkinson's disease. |
Locomotor Activity (Open Field Test)
The Open Field Test is a widely used assay to evaluate general locomotor activity, exploratory behavior, and anxiety in rodents. nih.govyoutube.comnih.gov In the context of Oxidopamine-induced models, this test provides valuable insights into the motor deficits that mimic symptoms of Parkinson's disease. nih.gov
The apparatus consists of a simple, enclosed arena that the animal is free to explore for a set period. youtube.com Automated systems with infrared beams or video tracking are used to measure various parameters, including the total distance traveled, velocity, time spent moving, and the number of entries into the center of the arena. nih.govyoutube.com
Rodents with significant bilateral Oxidopamine lesions typically show a marked reduction in locomotor activity. nih.gov This is characterized by a decrease in the total distance moved, a lower average velocity, and an increase in the amount of time spent at rest. nih.gov These deficits are thought to reflect the akinesia and bradykinesia seen in Parkinson's patients, which are linked to the depletion of striatal dopamine. However, some studies with unilateral or less severe lesions have reported hyperactivity, suggesting the effects on locomotion can be complex and depend on the specific lesion paradigm. researchgate.net
| Parameter | Typical Finding in Oxidopamine Models | Interpretation |
|---|---|---|
| Total Distance Traveled | Significantly decreased in models with severe bilateral lesions. nih.gov | Reflects overall hypoactivity and motor impairment. |
| Velocity | Reduced average speed of movement. nih.gov | Indicates bradykinesia, or slowness of movement. |
| Rest Time | Increased duration of immobility. nih.gov | Suggests akinesia, a difficulty in initiating movement. |
| Center Entries | Reduced frequency of entering the central, more exposed area of the field. nih.gov | Can be indicative of increased anxiety-like behavior. |
Memory and Spatial Learning Assessments (e.g., Morris Water Maze)
The Morris Water Maze is a classic behavioral task used to assess spatial learning and memory in rodents. nih.govresearchgate.net It is particularly dependent on the function of the hippocampus, a brain region that can be affected by neurodegenerative processes. researchgate.net This test is employed in Oxidopamine models to investigate the cognitive deficits that can accompany dopamine depletion.
The test involves a large circular pool of opaque water in which a small escape platform is hidden just below the surface. youtube.com Rodents, which are natural swimmers but prefer to be on a solid surface, must learn the location of the hidden platform using distal visual cues in the room. nih.govyoutube.com Learning is measured by a decrease in the time it takes to find the platform (escape latency) over several days of training. plos.org Memory is assessed in a "probe trial" where the platform is removed, and the time spent swimming in the quadrant where the platform was previously located is measured. nih.gov
Studies using Oxidopamine to create lesions in brain regions that are part of the learning and memory circuits, such as the nucleus accumbens, have shown impairments in the Morris Water Maze. nih.gov Lesioned animals may exhibit longer escape latencies during the acquisition phase and spend less time in the target quadrant during the probe trial, indicating deficits in both spatial learning and memory recall. nih.gov These findings suggest that dopamine and norepinephrine (B1679862) play a role in both allocentric (world-centered) and egocentric (self-centered) navigation and memory. nih.gov
| Phase | Performance Metric | Observed Deficit | Cognitive Interpretation |
|---|---|---|---|
| Acquisition Trials | Escape Latency (time to find the platform) | Increased latency to find the hidden platform across training days. nih.gov | Impaired spatial learning. |
| Probe Trial | Time in Target Quadrant | Reduced time spent in the quadrant that previously contained the platform. nih.gov | Deficit in spatial memory recall. |
| Cued Trials | Escape Latency (to a visible platform) | Performance may be affected, but deficits are typically less pronounced than in hidden platform trials. nih.gov | Helps to rule out non-cognitive factors like motor or visual impairments. |
Anxiety-like Behaviors (e.g., Elevated Plus Maze)
The Elevated Plus Maze is a widely used behavioral test for assessing anxiety-like behavior in rodents. frontiersin.org It is based on the natural aversion of rodents to open and elevated spaces. frontiersin.org This test is relevant in Oxidopamine models as non-motor symptoms like anxiety are common in Parkinson's disease. nih.govnih.gov
The apparatus consists of a plus-shaped maze raised off the ground, with two open arms and two arms enclosed by walls. frontiersin.org The test measures the animal's willingness to explore the open, more "dangerous" arms versus its preference for the safer, enclosed arms. Key measures include the percentage of time spent in the open arms and the number of entries into the open arms. researchgate.net A lower percentage of time and fewer entries into the open arms are interpreted as increased anxiety-like behavior.
Studies have shown that bilateral Oxidopamine lesions in brain areas related to anxiety, such as the substantia nigra, can induce anxiety-like behavior in the Elevated Plus Maze. nih.gov These behavioral changes are often associated with altered levels of neurotransmitters like dopamine, norepinephrine, and serotonin in brain regions such as the amygdala, prefrontal cortex, and striatum. nih.gov These findings suggest that the neurodegeneration caused by Oxidopamine can lead to a dysregulation of the neural circuits that control anxiety. nih.gov
| Behavioral Measure | Finding in Oxidopamine-Lesioned Animals | Interpretation |
|---|---|---|
| Time in Open Arms (%) | Reduced time spent in the open arms of the maze. nih.gov | Increased anxiety and aversion to open spaces. |
| Open Arm Entries (%) | Fewer entries into the open arms relative to the closed arms. | Avoidance behavior and heightened anxiety. |
| Closed Arm Entries | May be unchanged, indicating that general locomotor activity is not the primary factor for the reduced open arm exploration. researchgate.net | The behavior is specific to the anxiogenic nature of the open arms. |
Non-Motor Deficits (e.g., Tactile Sensation)
While motor symptoms are the hallmark of Parkinson's disease, non-motor deficits, including sensory and mood-related changes, are also significant. nih.govnih.gov Oxidopamine models are instrumental in studying the neurobiological basis of these non-motor symptoms. nih.govmdpi.com
The degeneration of dopaminergic pathways, such as the mesocorticolimbic system, following Oxidopamine administration can lead to a range of non-motor impairments. nih.gov These can include depressive-like behaviors, anhedonia (the inability to feel pleasure), and cognitive deficits. nih.govmdpi.com For example, in some models, lesioned animals show a decreased preference for sucrose, indicating anhedonia, and display behaviors indicative of depression in tests like the forced swim test. nih.gov
While specific tests for tactile sensation are less commonly reported in the broad literature on Oxidopamine models, sensory deficits are a recognized non-motor symptom of Parkinson's disease. nih.gov Research into non-motor symptoms in these models is crucial for a more complete understanding of the disease and for the development of treatments that address the full spectrum of symptoms. researchgate.net
Rodent Models of Attention-Deficit/Hyperactivity Disorder (ADHD)
Chemically induced models are a key approach to studying ADHD in animals, and neonatal administration of Oxidopamine (6-OHDA) is a well-established method for this purpose. princeton.edunih.gov This model is based on the theory that an early developmental disruption of catecholamine systems, particularly dopamine, contributes to the pathophysiology of ADHD. princeton.edu
When administered to neonatal rodents, Oxidopamine causes a significant and lasting depletion of dopamine in brain regions critical for attention, impulse control, and motor activity, such as the prefrontal cortex and striatum. nih.gov This early lesion results in a behavioral phenotype in the adult animal that mirrors the core symptoms of ADHD. nih.gov
These ADHD-like symptoms include:
Hyperactivity: As measured in the open field test, 6-OHDA lesioned mice and rats exhibit increased locomotor activity. nih.gov
Attention Deficit and Impulsivity: In tasks like the five-choice serial reaction time task (5-CSRTT), these animals show impaired attention and an inability to withhold responses, which is indicative of impulsivity. nih.gov
A key aspect of the validity of this model is its predictive validity, meaning that the behavioral deficits are responsive to treatments used in human ADHD patients. nih.gov Indeed, studies have shown that the hyperactivity and attentional deficits in the neonatal 6-OHDA model can be ameliorated by the administration of psychostimulants like methylphenidate. nih.gov This makes the Oxidopamine-induced model a valuable tool for investigating the neurobiological mechanisms underlying ADHD and for screening novel therapeutic compounds. princeton.edunih.gov
| Compound Name |
|---|
| 6-hydroxydopamine (Oxidopamine) |
| Oxidopamine-d4 (hydrobromide) |
| Apomorphine |
| Dopamine |
| Norepinephrine |
| Serotonin |
| Tyrosine hydroxylase |
| Methylphenidate |
Neonatal 6-OHDA Lesion Protocols
The neonatal 6-hydroxydopamine (6-OHDA) lesion model is a well-established method for studying the long-term consequences of early-life dopamine depletion in rodents, serving as a valuable tool in neurodevelopmental research. nih.govcsusb.edu The procedure involves the administration of the neurotoxin 6-OHDA to newborn animals, typically within the first week of life. csusb.edunih.gov For instance, in some mouse models, the injection is performed at postnatal day 5 (P5). nih.gov To increase the specificity of the lesion to dopaminergic neurons, animals are often pre-treated with desipramine, a norepinephrine uptake blocker. nih.gov
The neurotoxin is stereotaxically injected directly into brain regions rich in dopaminergic neurons or their pathways, such as the substantia nigra pars compacta (SNc), the medial forebrain bundle (MFB), or intracerebroventricularly. nih.govbiorxiv.orgmdbiosciences.comnih.gov The injection of 6-OHDA into the SNc leads to a rapid loss of neurons within hours and a more gradual degeneration of nerve fibers over the following week to ten days. nih.gov When the MFB is targeted, a nearly complete loss of dopamine fibers and cell bodies can be observed by three and five weeks post-lesion, respectively. nih.gov Striatal injections allow for more controlled, partial lesions that can mimic the earlier stages of dopamine-related disorders. nih.gov The unilateral nature of the lesion in many protocols allows the unlesioned hemisphere to serve as an internal control for histological and behavioral comparisons. mdbiosciences.comresearchgate.net The resulting dopaminergic denervation is then assessed through techniques like tyrosine hydroxylase (TH) immunohistochemistry, which visualizes the loss of dopaminergic neurons and their terminals in areas like the striatum and ventral midbrain. researchgate.netjbtr.or.kr
Hyperactivity Assessment
A hallmark behavioral outcome of neonatal 6-OHDA lesions is the development of hyperactivity, particularly during the juvenile or adolescent period. nih.govnih.govresearchgate.net This hyperactivity is a key feature that makes this model relevant for studying disorders with hyperkinetic symptoms. nih.gov The assessment of hyperactivity is typically conducted using an open-field test, where various locomotor parameters are quantified. nih.govresearchgate.net
In these tests, lesioned animals consistently demonstrate increased motor activity compared to their sham-operated counterparts. nih.govresearchgate.net This is objectively measured by tracking the total distance traveled and the average speed of the animals within the open-field arena over a specific period. researchgate.net The hyperlocomotion observed in 6-OHDA-lesioned mice is a robust and reproducible finding, confirming the face validity of this model for hyperactivity-related research. nih.govresearchgate.net For example, wild-type mice lesioned with 6-OHDA show a characteristic hyperlocomotion that is not observed in lesioned mice lacking the dopamine D4 receptor. researchgate.net This hyperactivity tends to wane as the animals reach adulthood. researchgate.net
| Behavioral Test | Parameter Measured | Finding in 6-OHDA Lesioned Animals |
| Open Field Test | Distance Traveled | Significant increase compared to control animals. researchgate.net |
| Open Field Test | Locomotor Speed | Significant increase compared to control animals. researchgate.net |
| Open Field Test | Spontaneous Locomotor Activity | Characteristic hyperlocomotion observed in wild-type lesioned mice. researchgate.net |
Behavioral Inhibition Studies
Beyond general hyperactivity, neonatal 6-OHDA lesions lead to deficits in behavioral inhibition, a core feature of impulse control disorders. nih.govresearchgate.netfrontiersin.org These deficits are investigated using a variety of behavioral paradigms that challenge an animal's ability to suppress prepotent or inappropriate responses. nih.govfrontiersin.orgnih.gov
One common method is the elevated plus maze, where a reduced aversion to the open, unprotected arms is interpreted as a form of behavioral disinhibition or risk-taking. researchgate.netresearchgate.net Similarly, in the open-field test, lesioned animals may show reduced avoidance of the brightly lit and unprotected center of the arena. researchgate.net More sophisticated assessments of impulsivity and inhibitory control are conducted using operant conditioning tasks like the 5-choice serial reaction time task (5-CSRTT). nih.govfrontiersin.orgnih.gov In this task, 6-OHDA-lesioned mice exhibit an increased number of premature responses, indicating a failure to withhold a response until the appropriate signal is given. nih.govfrontiersin.org These animals also show a disruption in latent inhibition, suggesting a deficit in the ability to ignore irrelevant stimuli. frontiersin.orgnih.gov Another test, the cliff avoidance reaction test, has revealed repetitive peering-down behaviors in lesioned mice, which is considered a maladaptive impulsive behavior. frontiersin.orgnih.gov
| Behavioral Test | Key Finding in 6-OHDA Lesioned Animals | Interpretation |
| Elevated Plus Maze | Reduced avoidance of open arms. researchgate.netresearchgate.net | Impaired behavioral inhibition, risk-taking behavior. researchgate.netresearchgate.net |
| Open Field Test | Reduced avoidance of the center of the arena. researchgate.net | Impaired behavioral inhibition. researchgate.net |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Increased premature responses and reduced accuracy. nih.govfrontiersin.orgnih.gov | Deficit in inhibitory control and attention. frontiersin.orgnih.gov |
| Latent Inhibition Test | Disruption of latent inhibition. frontiersin.orgnih.gov | Deficit in selective attention. frontiersin.orgnih.gov |
| Cliff Avoidance Reaction Test | Repetitive peering-down behavior. frontiersin.orgnih.gov | Maladaptive impulsive behavior. frontiersin.orgnih.gov |
Dopamine D4 Receptor (D4R) Involvement
Research has consistently pointed to the critical involvement of the dopamine D4 receptor (D4R) in the expression of hyperactivity and impaired behavioral inhibition following neonatal 6-OHDA lesions. nih.govresearchgate.netnih.gov Studies have shown a correlation between the motor hyperactivity in lesioned rats and an increase in the density of D4 receptors, but not D2 receptors, in the caudate-putamen. nih.govfrontiersin.org
The essential role of the D4R has been demonstrated through both genetic and pharmacological approaches. nih.govresearchgate.net In mice genetically engineered to lack the D4 receptor (Drd4-/-), neonatal 6-OHDA lesions fail to induce the characteristic hyperactivity seen in their wild-type counterparts, even with comparable levels of striatal dopamine depletion. nih.govresearchgate.net Furthermore, the pharmacological blockade of D4Rs with selective antagonists also prevents the development of hyperactivity in wild-type lesioned mice. nih.gov Conversely, the administration of a D4-selective agonist exacerbates hyperactivity in lesioned rats. nih.gov These findings collectively indicate that D4R signaling is a necessary component for the expression of the hyperactive and impulsive-like behavioral phenotype in this animal model. nih.govresearchgate.net
| Experimental Approach | Key Finding | Conclusion |
| Autoradiography in lesioned rats | Increased D4 receptor levels in the caudate-putamen correlated with hyperactivity. nih.gov | D4 receptors are involved in the motor hyperactivity induced by the lesion. nih.gov |
| Genetic knockout of D4R (Drd4-/- mice) | Neonatal 6-OHDA lesions did not induce hyperactivity in Drd4-/- mice. nih.govresearchgate.net | The D4R is essential for the expression of hyperactivity in this model. nih.govresearchgate.net |
| Pharmacological blockade of D4R | D4R antagonists prevented hyperactivity in wild-type lesioned mice. nih.gov | D4R signaling is necessary for the development of hyperactivity. nih.gov |
| Pharmacological activation of D4R | A D4R agonist increased hyperactivity in lesioned rats. nih.gov | Stimulation of D4Rs contributes to the hyperactive phenotype. nih.gov |
Experimental Models of Lesch-Nyhan Syndrome
The neonatal 6-OHDA lesion in rats has also been utilized as an experimental model to investigate the neurobiological underpinnings of Lesch-Nyhan syndrome, a rare genetic disorder characterized by severe neurological and behavioral abnormalities, including self-injurious behavior. nih.govnih.govnih.gov While animal models with a genetic deficiency in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) enzyme, the cause of Lesch-Nyhan syndrome, replicate the metabolic aspects of the disease, they often lack the neurobehavioral symptoms. nih.govnih.govnih.gov
A significant breakthrough came with the discovery that rats subjected to neonatal 6-OHDA lesions would display self-injurious biting behaviors when administered the dopamine precursor L-DOPA in adulthood. nih.gov This finding was crucial because it provided a pharmacologically inducible model that mimics a key and devastating feature of the clinical condition. nih.govnih.gov This model underscores the importance of developmental timing in the neurotoxic insult and suggests a critical role for dopamine system hypersensitivity in the pathophysiology of the self-injurious behaviors seen in Lesch-Nyhan syndrome. nih.govnih.gov
Neuroprotective Strategies and Therapeutic Interventions in Oxidopamine Based Models
Evaluation of Antioxidant Compounds
Oxidopamine-induced neurodegeneration is strongly linked to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). nih.govnih.gov This has led to the extensive evaluation of antioxidant compounds for their neuroprotective potential.
Natural compounds have been a significant focus of this research. For instance, Hyperoside (B192233) , a flavonoid isolated from Acer tegmentosum, has demonstrated potent neuroprotective effects in a 6-OHDA-induced cellular model of Parkinson's disease using human dopaminergic SH-SY5Y cells. nih.gov Pretreatment with hyperoside was found to significantly prevent the loss of mitochondrial metabolic activity and membrane integrity caused by 6-OHDA. nih.gov Its antioxidant effect, which was more potent than the reference antioxidant N-acetylcysteine (NAC), is attributed to the activation of the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. nih.gov
Similarly, Narcissoside (B1676960) , a phenolic compound from elderflowers, has shown antioxidant capabilities in both in vitro and in vivo models of Parkinson's disease induced by 6-OHDA. nih.gov In SH-SY5Y cells, narcissoside reduced the 6-OHDA-triggered surge in intracellular ROS and subsequent apoptosis. nih.gov In a Caenorhabditis elegans model, it mitigated the degeneration of dopaminergic neurons and lowered ROS levels. nih.gov The mechanism of action for narcissoside involves the enhancement of the miR200a/Nrf-2/GSH axis, which bolsters the cell's intrinsic antioxidant defenses. nih.gov
The general principle behind this strategy is that by scavenging free radicals and boosting the endogenous antioxidant systems, these compounds can counteract the initial oxidative burst caused by Oxidopamine (B193587), thereby protecting dopaminergic neurons from damage. nih.govnih.gov
Mitigation of Mitochondrial Impairment
Mitochondrial dysfunction is a central feature of Oxidopamine-induced neurotoxicity. nih.govnih.gov The neurotoxin is known to inhibit complexes I and IV of the mitochondrial respiratory chain, leading to impaired oxidative phosphorylation, reduced ATP production, and increased ROS generation. nih.govnih.govresearchgate.net
Research has shown that unilateral injection of 6-OHDA into the medial forebrain bundle of rats leads to a progressive decrease in the respiratory control ratio and an uncoupling of oxidative phosphorylation in the substantia nigra. nih.gov This highlights the direct impact of the neurotoxin on mitochondrial respiratory function.
Furthermore, 6-OHDA has been observed to induce changes in mitochondrial dynamics, specifically promoting mitochondrial fission. elsevierpure.com This process, mediated by the translocation of dynamin-related protein 1 (Drp1) to the mitochondria, is an early event in the neurotoxic cascade. elsevierpure.com Pharmacological inhibition of Drp1 has been shown to prevent mitochondrial fission and reduce the number of autophagic cells, suggesting that targeting mitochondrial dynamics could be a viable neuroprotective strategy. elsevierpure.com
The process of mitophagy, the selective removal of damaged mitochondria by autophagy, is also heavily implicated. elsevierpure.com While initially a protective response, dysregulation of mitophagy can contribute to cell death. Studies have shown that 6-OHDA stimulates the formation of autophagosomes and the migration of the pro-apoptotic protein Bax to the mitochondria. elsevierpure.com
Modulation of Inflammatory Processes
Neuroinflammation is a key component of the progressive neurodegeneration seen in Oxidopamine models. nih.govelsevier.es The toxin triggers a robust inflammatory response characterized by the activation of microglia, the resident immune cells of the brain. nih.govnih.gov
Upon activation by 6-OHDA, microglia can adopt different phenotypes, ranging from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov In the 6-OHDA model, a gradual shift from the M2 to the M1 phenotype has been observed, contributing to sustained neuroinflammation and neuronal damage. nih.gov
Therapeutic strategies aimed at modulating this inflammatory response have shown promise. One approach involves targeting the CD163 scavenger receptor, which is expressed on a subset of macrophages that can infiltrate the brain. jneurosci.org In a rat model of 6-OHDA-induced Parkinson's disease, glucocorticoids delivered via CD163-targeted liposomes were able to modify these infiltrating cells towards an anti-inflammatory profile, resulting in a neuroprotective effect on the nigrostriatal dopaminergic system. jneurosci.org
It has also been noted that while both 6-OHDA and lipopolysaccharide (LPS) induce neuroinflammation, the underlying mechanisms and the link to systemic inflammation may differ. nih.gov The 6-OHDA model is characterized by a more localized neuroinflammatory response with a notable presence of anti-inflammatory (CD206+) microglia/macrophages, whereas the LPS model shows a stronger link to systemic inflammation with a higher proportion of pro-inflammatory (CD80/86+) cells. nih.gov
Regulation of Intracellular Ion Homeostasis (e.g., Iron)
Dysregulation of metal ion homeostasis, particularly that of iron, is a significant factor in Oxidopamine-induced neurotoxicity. nih.govnih.gov Iron can participate in the Fenton reaction, generating highly toxic hydroxyl radicals and contributing to oxidative stress. nih.gov
Studies have demonstrated that 6-OHDA enhances iron concentration in the brain. nih.gov This has led to the investigation of iron chelators as a neuroprotective strategy. nih.govnih.gov By binding to excess iron, these agents can prevent its participation in redox reactions and mitigate oxidative damage.
Recent research has also focused on the cellular mechanisms that regulate iron homeostasis. The nuclear receptor peroxisome proliferator-activated receptor δ (PPARδ) has been identified as a key player. nih.gov Activation of PPARδ with a specific agonist was found to protect against 6-OHDA-induced neurotoxicity in SH-SY5Y cells by preventing intracellular iron accumulation. nih.gov This effect is mediated by the downregulation of iron regulatory protein 1 (IRP1), which in turn controls the expression of proteins involved in iron uptake and storage. nih.gov
Another compound, alpha-lipoic acid (ALA), has demonstrated neuroprotective effects in 6-OHDA models by regulating iron homeostasis. frontiersin.org ALA was shown to attenuate 6-OHDA-induced iron accumulation both in vitro and in vivo by counteracting the upregulation of IRP2 and divalent metal transporter 1 (DMT1). frontiersin.org
Impact on Axon Initial Segment (AIS) Integrity
Axonal degeneration is an early and critical event in Oxidopamine-induced neurotoxicity, often preceding the death of the neuronal cell body. nih.gov The axon initial segment (AIS) is a specialized domain responsible for initiating action potentials and maintaining neuronal polarity, making its integrity crucial for neuronal function.
Research using microfluidic devices to isolate axons has shown that 6-OHDA rapidly impairs axonal transport of both mitochondria and synaptophysin-tagged vesicles. nih.gov This disruption of axonal transport is a key mechanism of 6-OHDA-induced axonal degeneration. The neurotoxin has also been found to damage microtubule tracks, the primary cytoskeletal structures along which axonal transport occurs. nih.gov
The effects of 6-OHDA on axonal transport appear to be mediated by ROS, as antioxidants were able to block the transport dysfunction. nih.gov These findings suggest that therapeutic strategies aimed at preserving axonal transport and cytoskeletal integrity could be beneficial in preventing the "dying-back" pattern of neurodegeneration seen in Parkinson's disease.
Genetic and Pharmacological Interventions Targeting Specific Pathways
A variety of genetic and pharmacological interventions targeting specific molecular pathways have been explored for their neuroprotective potential in Oxidopamine models.
Genetic Interventions: Genes associated with familial forms of Parkinson's disease have been a major focus. For example, DJ-1 has been shown to have protective properties against 6-OHDA-induced oxidative stress. mdpi.com Similarly, the Parkin and PINK1 genes are crucial for mitochondrial quality control, and their dysfunction is linked to mitochondrial abnormalities seen in Parkinson's disease. mdpi.com The 6-OHDA model has also been instrumental in demonstrating the proof-of-principle for neurotrophic factor therapy, which involves the delivery of genes encoding factors like brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF) to promote neuronal survival and regeneration. elsevier.es
Pharmacological Interventions: A broad range of pharmacological agents have been tested in 6-OHDA models. These include:
Dopamine (B1211576) agonists: These compounds can provide neuroprotection if administered prior to the neurotoxic insult. nih.gov
Nitric oxide synthase inhibitors and certain calcium channel antagonists: These have also shown protective effects in preclinical models. nih.gov
Anti-inflammatory drugs: Non-steroidal anti-inflammatory drugs (NSAIDs), such as COX-2 inhibitors, have been considered as a logical treatment approach given the inflammatory component of the disease. nih.gov
Modulators of dopaminergic and noradrenergic signaling: Pharmacological manipulation of these neurotransmitter systems has been shown to be effective in rescuing some of the motor and non-motor behavioral deficits in the 6-OHDA model. nih.gov
It is increasingly recognized that due to the multifaceted nature of neuronal death in Parkinson's disease, a single neuroprotective drug may not be sufficient. nih.govnih.gov Therefore, consideration is being given to multi-drug therapeutic approaches, similar to those used in cancer and AIDS therapy. nih.govnih.gov
Specialized Research Applications of Oxidopamine D4 Hydrobromide
Stable Isotope Tracing in Neurotransmitter Metabolism Research
The use of stable isotope-labeled compounds, such as Oxidopamine-d4, is a cornerstone of modern quantitative proteomics and metabolomics. nih.govscispace.com This strategy, often referred to as stable isotope labeling, involves introducing "heavy" isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N) into molecules to trace their metabolic fate and quantify their abundance. nih.govliverpool.ac.uk Oxidopamine-d4 is particularly useful in neurochemical research for investigating the dynamics of dopamine (B1211576), a key neurotransmitter.
Oxidopamine-d4 serves as an internal standard in studies designed to measure the release and turnover of endogenous dopamine. By introducing a known quantity of the deuterated compound into a biological sample (e.g., brain tissue homogenate or microdialysate), researchers can accurately quantify the amount of natural, non-deuterated dopamine present using mass spectrometry. nih.govuc.pt This is essential for understanding the kinetics of dopamine release in response to various stimuli or pharmacological agents.
Furthermore, studying deuterated compounds provides insights into metabolic pathways. For instance, research on deuterated L-DOPA, the precursor to dopamine, has shown that the presence of deuterium can slow down the rate of enzymatic breakdown. nih.gov This "kinetic isotope effect" can be exploited to study the flux through different metabolic pathways. By monitoring the appearance of deuterated metabolites of Oxidopamine-d4 relative to the metabolites of endogenous dopamine, scientists can gain a more detailed understanding of dopamine's metabolic processing and turnover rates under various physiological and pathological conditions, such as those modeled in Parkinson's disease research. nih.gov
The metabolism of catecholamines like dopamine is heavily dependent on the activity of enzymes such as Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). nih.govresearchgate.net Oxidopamine-d4 is a valuable substrate for assessing the activity of these enzymes. Animal studies with other deuterated catecholamines have demonstrated that deuterium substitution at specific sites can slow the rate of metabolism by enzymes like MAO. nih.gov
By comparing the metabolic rate of Oxidopamine-d4 to that of unlabeled Oxidopamine (B193587), researchers can precisely quantify the activity of MAO and other metabolizing enzymes. A slower breakdown of the deuterated compound, reflected in a different ratio of parent compound to metabolite compared to the unlabeled version, provides a direct measure of the enzymatic kinetic isotope effect, offering detailed information about the enzyme's mechanism and efficiency. This approach is instrumental in screening for new drugs that inhibit these enzymes, which is a key strategy in the treatment of Parkinson's disease and depression.
| Enzyme | Role in Dopamine Metabolism | Application of Oxidopamine-d4 |
| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of dopamine. nih.gov | Serves as a substrate to measure enzyme activity and kinetic isotope effects. nih.gov |
| Catechol-O-methyltransferase (COMT) | Catalyzes the methylation of dopamine. nih.gov | Used as a tracer to study the COMT metabolic pathway. |
| Dopamine β-hydroxylase (DBH) | Converts dopamine to norepinephrine (B1679862). nih.gov | Deuteration can slow this enzymatic conversion, allowing for detailed kinetic analysis. nih.gov |
Advanced Neurochemical Quantification Methodologies
The development of sensitive and specific analytical methods is crucial for neurochemical research. Oxidopamine-d4 (hydrobromide) is central to the advancement of these techniques, particularly in the realm of mass spectrometry.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of molecules in complex mixtures. nih.gov In neurochemistry, it is the gold standard for measuring neurotransmitters and their metabolites. nih.govbiorxiv.org The use of a stable isotope-labeled internal standard is critical for achieving high precision and accuracy with this method. researchgate.net
Oxidopamine-d4 is an ideal internal standard for the quantification of Oxidopamine and other related catecholamines. nih.govuc.pt It is added to biological samples at the very beginning of the sample preparation process. Because it is chemically almost identical to the analyte of interest (the non-deuterated Oxidopamine), it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during the LC-MS/MS analysis. However, due to its higher mass, the mass spectrometer can easily distinguish it from the endogenous compound. By comparing the peak area of the analyte to the known concentration of the internal standard, a highly accurate quantification can be made. nih.gov This stable isotope dilution method corrects for sample loss and matrix effects, which is essential for reliable results in complex biological matrices like brain tissue and urine. nih.govnih.gov
| Parameter | Description | Role of Oxidopamine-d4 |
| Retention Time | The time it takes for a compound to pass through the chromatography column. | Co-elutes with unlabeled Oxidopamine, ensuring it experiences the same analytical conditions. nih.gov |
| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge, used for detection in the mass spectrometer. | Has a distinct, higher m/z than unlabeled Oxidopamine, allowing for separate detection and quantification. uc.ptresearchgate.net |
| Quantification | Determination of the concentration of an analyte. | Serves as an internal standard for stable isotope dilution analysis, correcting for analytical variability. nih.govresearchgate.net |
Pharmacokinetic and Metabolic Studies of Deuterated Neurotoxins in Experimental Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a neurotoxin is fundamental to characterizing its mechanism of action and toxicity. Pharmacokinetic studies trace the journey of a compound through the body over time. Using a deuterated version of a neurotoxin, like Oxidopamine-d4, provides a clear and unambiguous way to track the compound and its metabolic products. nih.gov
When Oxidopamine-d4 is administered to an experimental animal, its unique mass signature allows researchers to distinguish it from any endogenously produced compounds. nih.gov This enables the precise measurement of the concentration of the administered toxin and its specific metabolites in various tissues (e.g., brain, plasma) and in urine over time. nih.govnih.gov Such studies can reveal how quickly the neurotoxin is absorbed, whether it crosses the blood-brain barrier, which metabolic pathways are involved in its breakdown, and how rapidly it is cleared from the body. nih.gov This information is critical for designing experiments that use Oxidopamine to model neurodegenerative diseases like Parkinson's, ensuring that the desired neurotoxic effect is achieved in a controlled and reproducible manner. wikipedia.orgnih.gov
Applications in Proteomics for Cysteine Modification Studies
Recent research has highlighted that the neurotoxicity of Oxidopamine is linked to its ability to form reactive quinones, which can covalently modify proteins. nih.gov Specifically, these reactive species target the thiol groups of cysteine residues, leading to protein dysfunction, oxidative stress, and ultimately, cell death. nih.govnih.gov
Proteomics, the large-scale study of proteins, employs mass spectrometry to identify and quantify thousands of proteins and their post-translational modifications. nih.gov Specialized proteomic techniques have been developed to identify proteins that have been modified on cysteine residues. nih.govresearchgate.net One powerful strategy is the use of isotope-coded affinity tags (ICAT), where reagents containing light or heavy isotopes are used to label cysteine residues. ckisotopes.com
In this context, Oxidopamine-d4 can be used as a "heavy" neurotoxin in quantitative proteomic experiments. By treating one cell or animal model with unlabeled Oxidopamine and another with Oxidopamine-d4, researchers can pool the samples and use mass spectrometry to identify the proteins that have been modified by the toxin. The proteins adducted with Oxidopamine-d4 will appear as "heavy" pairs in the mass spectrum, allowing for their direct identification and quantification. This powerful approach can pinpoint the specific protein targets of Oxidopamine, linking the neurotoxin directly to downstream cellular pathology and providing crucial insights into the molecular mechanisms of neurodegeneration. nih.gov
Comparative Analysis with Other Neurotoxin Models of Neurodegeneration
Distinctions from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Models
The MPTP model is another widely used paradigm for inducing parkinsonism in laboratory animals. However, it differs significantly from the oxidopamine (B193587) model in several key aspects.
A primary distinction lies in the administration and mechanism of action. MPTP, being a lipophilic pro-toxin, can cross the blood-brain barrier when administered systemically. wikipedia.orgnih.gov Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgrsc.org This active metabolite is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT). rsc.org In contrast, oxidopamine is a hydrophilic compound and cannot cross the blood-brain barrier. nih.govnih.gov Therefore, it must be directly injected into the brain, typically into the substantia nigra or the medial forebrain bundle, to induce neuronal degeneration. nih.gov
This difference in administration leads to variations in the resulting pathology. While both toxins lead to the degeneration of dopaminergic neurons, MPTP-induced neurodegeneration can be more widespread, in some cases affecting other neuronal populations and even inducing the formation of Lewy body-like inclusions in primates, a key pathological hallmark of Parkinson's disease that is not typically observed in oxidopamine models. nih.govnih.gov Furthermore, there are significant species-specific differences in sensitivity to MPTP, with rodents being notably more resistant than primates. nih.govnih.gov Oxidopamine, on the other hand, reliably induces dopaminergic lesions across a wider range of species.
The acute and rapid neuronal loss caused by direct injection of oxidopamine is a key feature of this model. medchemexpress.com In contrast, MPTP models can be designed to produce a more progressive neurodegeneration depending on the dosing regimen, which may better mimic the chronic nature of Parkinson's disease. medchemexpress.com However, the direct application of oxidopamine allows for precise, localized lesions, which is advantageous for studying the specific consequences of dopamine depletion in distinct brain regions.
Table 1: Key Distinctions between Oxidopamine and MPTP Models
| Feature | Oxidopamine | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) |
|---|---|---|
| Blood-Brain Barrier Permeability | No | Yes |
| Administration | Direct intracerebral injection | Systemic (e.g., intraperitoneal, subcutaneous) |
| Active Toxin | Oxidopamine itself | MPP+ (1-methyl-4-phenylpyridinium) |
| Mechanism of Action | Uptake by DAT and NET, auto-oxidation, and generation of reactive oxygen species | Conversion to MPP+ by MAO-B, uptake by DAT, inhibition of mitochondrial complex I |
| Pathology | Selective catecholaminergic neuron loss, no Lewy body-like inclusions | Dopaminergic neuron loss, potential for Lewy body-like inclusions in primates |
| Species Variability | Effective across various species | High variability, rodents are relatively resistant |
Differences from Rotenone (B1679576) and Paraquat (B189505) Models
Rotenone and paraquat are pesticides that have been linked to an increased risk of Parkinson's disease and are used to create corresponding animal models. rsc.orgnih.gov Their mechanisms of toxicity differ from each other and from that of oxidopamine.
Rotenone is a potent inhibitor of mitochondrial complex I. medchemexpress.comnih.gov Like MPTP, it can induce systemic mitochondrial dysfunction. However, unlike MPP+, its uptake into neurons is not solely dependent on the dopamine transporter. scispace.com Rotenone is highly lipophilic and can readily cross cell membranes, leading to more widespread cellular effects. nih.gov Computational analyses suggest that rotenone primarily affects the compartmentalization of dopamine within the neuron. nih.gov
Paraquat , on the other hand, primarily induces toxicity through the generation of reactive oxygen species (ROS), leading to significant oxidative stress. medchemexpress.comnih.gov While it shares some structural similarities with MPP+, it is not a substrate for the dopamine transporter. scispace.com Its mechanism of inducing dopaminergic cell death is distinct from both rotenone and MPTP, with studies indicating that it causes mainly cytosolic oxidative stress, whereas MPP+ and rotenone induce oxidative stress primarily within the mitochondria. nih.gov
In contrast to the systemic administration of rotenone and paraquat, which can lead to more diffuse and variable neurodegeneration, the direct intracerebral injection of oxidopamine allows for a more controlled and localized lesion of the dopaminergic system. This precision is a significant advantage in studies aiming to understand the specific functional consequences of dopamine depletion in a particular brain region.
Table 2: Comparison of Oxidopamine, Rotenone, and Paraquat Models
| Feature | Oxidopamine | Rotenone | Paraquat |
|---|---|---|---|
| Primary Mechanism | Auto-oxidation and ROS formation following DAT/NET uptake | Inhibition of mitochondrial complex I | Generation of reactive oxygen species (oxidative stress) |
| Administration | Direct intracerebral injection | Systemic | Systemic |
| DAT Dependence | Yes | No | No |
| Primary Site of Oxidative Stress | Intracellular (following uptake) | Mitochondrial | Cytosolic |
| Lesion Specificity | High, determined by injection site | More diffuse | More diffuse |
Advantages of Oxidopamine-d4 (hydrobromide) in Specific Research Contexts
The use of deuterated compounds, where one or more hydrogen atoms are replaced by its stable isotope deuterium (B1214612), has gained significant traction in pharmaceutical research. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, leading to several potential advantages. In the context of Oxidopamine-d4 (hydrobromide), these advantages are largely inferred from the general principles of deuteration and the known metabolism of oxidopamine, as direct comparative studies with its non-deuterated counterpart are not widely published.
One of the most significant consequences of deuteration is the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. The metabolism of many compounds, including neurotoxins, involves enzymatic oxidation steps where a C-H bond is broken. By replacing a hydrogen atom at a site of metabolic oxidation with deuterium, the rate of metabolism can be significantly reduced.
In the case of oxidopamine, its neurotoxicity is mediated by its uptake into catecholaminergic neurons and subsequent auto-oxidation to form reactive oxygen species and quinones. While the primary mechanism is auto-oxidation, enzymatic processes within the cell can also contribute to its metabolism and detoxification. The introduction of deuterium atoms in the Oxidopamine-d4 molecule could potentially slow down these enzymatic processes. This might lead to a more sustained presence of the neurotoxin within the target neurons, potentially altering the temporal profile of neurodegeneration. This could be advantageous in studies aiming to model a more slowly progressing neuronal loss.
Another significant advantage of stable isotope-labeled compounds like Oxidopamine-d4 is their use as tracers in metabolic and pharmacokinetic studies . By using mass spectrometry, researchers can distinguish Oxidopamine-d4 and its metabolites from the endogenous, non-deuterated counterparts. This allows for precise quantification of the uptake, distribution, and metabolism of the neurotoxin in vivo, without the confounding signals from endogenous molecules. This is particularly valuable for understanding the precise mechanisms of neurotoxicity and for evaluating the efficacy of potential neuroprotective agents that might alter the metabolism of the toxin.
Furthermore, altering the metabolic profile of a compound through deuteration can sometimes lead to a reduction in the formation of toxic metabolites . While the primary toxic species in the oxidopamine model is believed to be generated through its direct oxidation, deuteration could potentially shift the metabolic pathway, favoring less toxic byproducts. This could result in a more refined and specific lesion, with fewer off-target effects.
Future Directions and Emerging Research Avenues for Oxidopamine D4 Hydrobromide
Elucidating Novel Biochemical Pathways in Oxidopamine-Mediated Toxicity
While the primary mechanism of oxidopamine-induced toxicity is understood to be oxidative stress, future research aims to dissect the specific and complex signaling cascades that translate this initial insult into apoptotic cell death. The general role of reactive oxygen species (ROS) is well-established, but the focus is shifting to identify the precise downstream molecular players and pathways. jneurosci.orgresearchgate.net
Key areas of investigation include:
Beyond General Oxidative Stress: Research is moving past the general concept of ROS damage to pinpoint specific signaling pathways activated by oxidopamine (B193587). For instance, studies have implicated the activation of protein kinase C delta (PKCδ) as a critical step in the apoptotic process initiated by oxidative stress in models of Parkinson's disease. nih.govnih.gov Another pathway of interest is the mixed lineage kinase-3 (MLK3) signaling cascade, which is linked to neuroinflammatory processes and cell death. nih.govnih.gov
Inflammatory Signaling: Oxidopamine is known to promote the activation of cyclooxygenase-2 (COX-2), leading to the synthesis of prostaglandin (B15479496) E2 (PGE2) and the secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β). medchemexpress.com Future studies will likely explore the upstream regulators and downstream consequences of these inflammatory responses in greater detail.
Mitochondrial and Metabolic Dysfunction: Oxidopamine is a potent inhibitor of mitochondrial complexes I and IV. mdpi.com Elucidating the full impact of this inhibition on cellular metabolism and identifying the specific signals that lead from mitochondrial dysfunction to apoptosis remain key goals. jneurosci.org This includes exploring the early oxidative inactivation of metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). jneurosci.org
Role of Extracellular Factors: The interplay between oxidopamine and other molecules in the extracellular space is a growing area of interest. For example, research in C. elegans has shown that extracellular dopamine (B1211576) can potentiate neurotoxicity and that this process requires the NADPH dual-oxidase BLI-3, suggesting that similar enzymatic systems may be crucial mediators of toxicity in mammalian models. nih.gov
A summary of key signaling pathways implicated in oxidopamine toxicity is presented below.
| Pathway Component | Implicated Role in Oxidopamine Toxicity |
| Protein Kinase C delta (PKCδ) | Mediates oxidative stress-induced apoptotic cell death. nih.gov |
| Mixed Lineage Kinase-3 (MLK3) | Involved in neuroinflammatory processes and subsequent cell death. nih.gov |
| Cyclooxygenase-2 (COX-2) | Activated by oxidopamine, leading to PGE2 synthesis and inflammation. medchemexpress.com |
| Mitochondrial Complexes I & IV | Directly inhibited by oxidopamine, leading to energy failure and ROS production. jneurosci.orgmdpi.com |
| NF-κB | Pro-inflammatory transcription factor activated by ROS, linking oxidative stress to apoptosis. mdpi.com |
Development of More Refined In Vitro and In Vivo Research Models
To better recapitulate the complexities of progressive neurodegenerative diseases, researchers are actively developing more sophisticated models that move beyond the acute, widespread lesions of traditional protocols. nih.gov The use of Oxidopamine-d4 itself is a refinement, allowing for precise quantification in metabolic studies.
Future developments in research models include:
In Vivo Model Refinements: There is a shift towards creating partial or moderate lesion models that more closely mimic the slow, progressive nature of Parkinson's disease. nih.gov This can be achieved by adjusting the administration of the neurotoxin to create a more gradual loss of neurons, allowing for the study of compensatory mechanisms and the extended progression of pathology. nih.gov Furthermore, exploring different analogs of oxidopamine can help delineate the structure-activity relationships that determine neurotoxic potency and selectivity. nih.gov
Advanced In Vitro Systems: The limitations of animal models have spurred the development of advanced in vitro systems. Human-induced pluripotent stem cells (hiPSCs) are at the forefront of this effort, allowing researchers to generate dopaminergic neurons from patients with specific genetic backgrounds. researchgate.net These patient-specific neurons can then be used to study how genetic predispositions might interact with toxins like Oxidopamine-d4.
3D Cell Cultures: Moving beyond traditional 2D cell cultures, researchers are developing 3D models such as neurospheres or "BrainSphere" organoids. researchgate.net These models feature a mix of cell types (e.g., neurons and astrocytes) and exhibit more complex, organotypic self-organization, providing a more physiologically relevant environment to study neurotoxicity and cell-cell interactions. researchgate.net
Integration with Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics in Models)
The integration of multiple "omics" disciplines represents a powerful future direction for obtaining a holistic understanding of the effects of Oxidopamine-d4. frontlinegenomics.com Instead of looking at single molecular changes, multi-omics approaches allow for a systems-level view of the biological response to the neurotoxin, bridging the gap between genotype and phenotype. frontlinegenomics.commdpi.comnih.gov This is particularly relevant for a deuterated compound like Oxidopamine-d4, which is designed for precise detection in mass spectrometry-based metabolomics and proteomics experiments.
Transcriptomics: Analyzing the complete set of RNA transcripts can reveal which genes are up- or down-regulated in response to Oxidopamine-d4, providing a snapshot of the cellular response, including the activation of stress, inflammatory, and apoptotic pathways.
Proteomics: This approach identifies and quantifies the entire complement of proteins, highlighting changes in protein expression, post-translational modifications, and protein-protein interactions that occur following toxic insult.
Metabolomics: As a deuterated tracer, Oxidopamine-d4 is ideal for metabolomic studies. Researchers can track the fate of the molecule itself and, more broadly, identify global shifts in cellular metabolism. For example, targeted metabolomics in 6-OHDA-lesioned models have already revealed significant alterations in specific metabolic pathways, such as those involving carnitine, arginine/proline, and histidine. nih.gov
The combination of these approaches can uncover novel biomarkers of neurodegeneration and identify entire networks and pathways that could serve as new therapeutic targets. frontiersin.orgnih.gov
| Omics Approach | Application in Oxidopamine-d4 Models | Potential Insights |
| Transcriptomics | Measures changes in gene expression post-toxin exposure. | Identification of responsive genes and signaling pathways. frontlinegenomics.com |
| Proteomics | Quantifies changes in protein levels and modifications. | Understanding of downstream functional changes and protein interaction networks. nih.gov |
| Metabolomics | Tracks the fate of Oxidopamine-d4 and global metabolic shifts. | Elucidation of altered metabolic pathways (e.g., energy, amino acid metabolism) and biomarker discovery. nih.gov |
Advanced Imaging Techniques in Oxidopamine-Lesioned Models
To understand the structural and functional consequences of dopaminergic lesions in real-time, researchers are increasingly employing advanced, non-invasive imaging techniques. These methods allow for longitudinal studies in the same animal, tracking the progression of neurodegeneration and the effects of potential therapies.
Positron Emission Tomography (PET): PET imaging can be used to visualize and quantify specific molecular targets in vivo. In oxidopamine models, PET with tracers like [¹⁸F]-fluoro-2-deoxy-d-glucose (FDG) has been used to map changes in cerebral glucose metabolism, revealing functional network impairments that correspond to those seen in human Parkinson's disease patients. nih.gov Other PET tracers can target the dopamine transporter (DAT) to measure the extent of dopaminergic terminal loss or the translocator protein (TSPO) to monitor neuroinflammation. nih.gov
Diffusion Magnetic Resonance Imaging (dMRI): This advanced MRI technique measures the diffusion of water molecules to probe tissue microstructure. In oxidopamine-lesioned animals, dMRI combined with correlational tractography has been used to assess changes in whole-brain structural connectivity. biorxiv.org This has revealed not only the expected degeneration in the nigrostriatal pathway but also compensatory or adaptive changes in other neural networks, providing a more complete picture of the brain's response to injury. biorxiv.org
The integration of these imaging techniques provides a dynamic view of the neurodegenerative process, from metabolic changes to large-scale network reorganization, offering powerful outcome measures for preclinical studies.
Investigating Genetic Factors Influencing Oxidopamine Neurotoxicity
A crucial emerging area of research is understanding how an individual's genetic makeup can influence their susceptibility to neurotoxins like oxidopamine. This moves away from a uniform model of toxicity and toward a more personalized understanding of neurodegeneration.
Much of this research leverages knowledge from genes known to be associated with familial Parkinson's disease. nih.gov The primary mechanism of oxidopamine toxicity is oxidative stress and mitochondrial dysfunction, processes that are heavily influenced by several PD-related genes. mdpi.comnih.gov
Future research will likely focus on:
Studying PD-Related Genes: Investigating how mutations in genes such as α-synuclein (SNCA), parkin (PARK2), PINK1, and DJ-1 alter the vulnerability of neurons to Oxidopamine-d4. nih.govfrontiersin.org For example, since these proteins are critical for mitochondrial quality control and response to oxidative stress, their dysfunction could dramatically enhance oxidopamine's toxic effects. nih.gov
Transgenic Animal Models: Using transgenic animal models that carry mutations in these human PD-genes will be essential to study these interactions in vivo.
Cellular Models and Gene Editing: In in vitro models, including the hiPSC-derived neurons mentioned earlier, gene-editing technologies like CRISPR/Cas9 can be used to introduce or correct specific mutations. This allows for highly controlled experiments to determine the precise role of a single gene in the response to Oxidopamine-d4.
Identifying Novel Genetic Mediators: Beyond known PD genes, unbiased genetic screens in simpler organisms, like the identification of the bli-3 gene in C. elegans, can uncover entirely new genetic factors that mediate neurotoxin susceptibility. nih.gov These findings can then be investigated in mammalian models.
This line of inquiry will be critical for understanding why some individuals may be more at risk from environmental or endogenous neurotoxins and for developing genetically targeted therapies.
Q & A
Q. What is the primary scientific application of Oxidopamine-d4 (hydrobromide) in experimental models?
Oxidopamine-d4 (hydrobromide) is a deuterium-labeled analog of 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively ablates dopaminergic neurons. It is widely used to model Parkinson’s disease in vitro and in vivo by inducing neurodegeneration in targeted brain regions. Researchers employ it to study mechanisms of oxidative stress, mitochondrial dysfunction, and neuroinflammation in dopamine-dependent pathways .
Methodological Insight : For in vivo studies, stereotaxic injection into the substantia nigra or striatum is standard. Dose optimization (e.g., 5–20 µg in rodents) and validation via tyrosine hydroxylase immunohistochemistry are critical to confirm dopaminergic cell loss .
Q. How does deuterium labeling in Oxidopamine-d4 (hydrobromide) enhance experimental outcomes?
Deuterium labeling (four deuterium atoms) improves the compound’s stability in mass spectrometry (MS)-based pharmacokinetic or metabolic studies. It reduces hydrogen-deuterium exchange artifacts, enabling precise tracking of parent compounds and metabolites in biological matrices. This is essential for quantifying neurotoxin distribution in brain tissue or plasma .
Methodological Insight : Use LC-MS/MS with stable isotope dilution for quantification. Validate deuterium retention under experimental conditions (e.g., pH, temperature) to ensure isotopic integrity during sample preparation .
Advanced Research Questions
Q. How can researchers resolve contradictions in neurotoxic efficacy between Oxidopamine-d4 and non-deuterated 6-OHDA?
Discrepancies in toxicity profiles may arise from isotopic effects altering uptake kinetics or oxidative reactivity. For example, deuterium’s higher mass might slow transport via dopamine transporters (DAT). To address this:
- Compare EC50 values in in vitro neuronal cultures using fluorogenic probes (e.g., DCFH-DA for ROS).
- Conduct competitive binding assays with non-labeled 6-OHDA to assess DAT affinity differences .
Data Analysis Tip : Apply paired t-tests or ANOVA to evaluate statistical significance in toxicity metrics. Include isotopic purity (>98%) as a covariate in regression models .
Q. What experimental designs optimize the use of Oxidopamine-d4 (hydrobromide) in studying autophagy-lysosomal dysfunction?
Oxidopamine-d4 induces lysosomal membrane permeabilization and autophagosome accumulation. To dissect these mechanisms:
- Combine with lysosomal inhibitors (e.g., chloroquine) to measure autophagic flux via LC3-II/p62 immunoblotting.
- Use fluorescent reporters (e.g., mRFP-GFP-LC3) in live-cell imaging to track autophagosome-lysosome fusion .
Advanced Validation : Perform electron microscopy to confirm ultrastructural changes in dopaminergic neurons. Correlate findings with deuterium-labeled metabolite levels via MS imaging .
Q. How can researchers integrate Oxidopamine-d4 (hydrobromide) into multi-omics studies of neurodegeneration?
Pair the compound with transcriptomic (RNA-seq) and proteomic (TMT labeling) workflows to map pathways like oxidative phosphorylation and ubiquitin-proteasome system dysregulation. Key steps:
- Generate time-resolved datasets post-treatment to capture dynamic gene/protein expression changes.
- Use network pharmacology tools (e.g., STRING) to identify hub nodes linking neurotoxicity to autophagy or apoptosis .
Data Integration : Employ pathway enrichment analysis (e.g., DAVID, Metascape) and cross-reference with existing neurodegeneration databases (e.g., Parkinson’s Disease Gene Database) .
Experimental Design and Data Handling
Q. What controls are essential in studies using Oxidopamine-d4 (hydrobromide) to ensure reproducibility?
- Isotopic Controls : Include non-deuterated 6-OHDA to isolate isotopic effects.
- Vehicle Controls : Use hydrobromide-matched solvents (e.g., saline with 0.02% ascorbic acid) to account for pH/osmolarity impacts.
- Biological Controls : Validate neurodegeneration in sham-operated animals or untreated neuronal cultures .
Q. How should researchers handle and store Oxidopamine-d4 (hydrobromide) to maintain stability?
Store lyophilized powder at –20°C in desiccated conditions. Reconstitute in deuterium-depleted water or acidic buffers (pH 3–4) to minimize deuterium loss. Avoid freeze-thaw cycles; aliquot working solutions and use within 24 hours .
Troubleshooting and Validation
Q. What steps mitigate variability in dopaminergic neuron loss across animal models?
Q. How can researchers validate the specificity of Oxidopamine-d4 (hydrobromide) for dopaminergic neurons?
Co-administer DAT inhibitors (e.g., nomifensine) to block neurotoxin uptake. Assess survival of dopaminergic (TH+) vs. non-dopaminergic (GABAergic) neurons in co-culture systems. Use single-cell RNA-seq to confirm transcriptomic changes are neuron subtype-specific .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling Oxidopamine-d4 (hydrobromide) in laboratory settings?
- Use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
- Avoid inhalation by using NIOSH-approved respirators (N95 or higher) during prolonged exposure.
- Decontaminate spills with 10% sodium bicarbonate solution to neutralize acidic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
